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  • Product: 3-(2-Methoxyphenyl)-3-methylpyrrolidine

Core Science & Biosynthesis

Foundational

Advanced Synthesis of 3-(2-Methoxyphenyl)-3-methylpyrrolidine: Technical Guide

Executive Summary The synthesis of 3-(2-Methoxyphenyl)-3-methylpyrrolidine presents a specific chemoselective challenge: the construction of a sterically congested all-carbon quaternary center within a saturated nitrogen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 3-(2-Methoxyphenyl)-3-methylpyrrolidine presents a specific chemoselective challenge: the construction of a sterically congested all-carbon quaternary center within a saturated nitrogen heterocycle. This scaffold is increasingly relevant in neuropharmacology, serving as a core pharmacophore for serotonin transporter (SERT) inhibitors and sigma receptor ligands.

This guide moves beyond generic textbook preparations, offering two distinct, high-fidelity synthetic pathways:

  • The "Workhorse" Protocol: A scalable, stepwise alkylation-cyclization route optimized for multi-gram production.[1]

  • The "Innovator" Protocol: A novel, convergent Ag(I)-catalyzed [3+2] cycloaddition that constructs the quaternary center and ring system simultaneously.

Part 1: Strategic Retrosynthesis

To achieve high purity and yield, we must analyze the disconnection of the C3 quaternary center.

Retrosynthetic Logic
  • Path A (Linear): Disconnects the C-N bonds. The precursor is a quaternary nitrile or ester.[1] The challenge lies in the sequential dialkylation of the benzylic carbon without poly-alkylation.

  • Path B (Convergent): Disconnects the C2-C3 and C4-C5 bonds simultaneously. This implies a [3+2] dipolar cycloaddition between an azomethine ylide (dipole) and an

    
    -methyl styrene derivative (dipolarophile).
    

Retrosynthesis cluster_0 Path A: Linear Cyclization cluster_1 Path B: [3+2] Cycloaddition Target Target: 3-(2-Methoxyphenyl)-3-methylpyrrolidine PrecursorA Quaternary Nitrile (2-(2-methoxyphenyl)-2-methyl-4-chloro-butyronitrile) Target->PrecursorA Reductive Cyclization PrecursorB Dipole + Dipolarophile Target->PrecursorB Ag(I) Catalyzed Cycloaddition StartA Starting Material: 2-Methoxyphenylacetonitrile PrecursorA->StartA Sequential Alkylation StartB Starting Materials: 2-(2-Methoxyphenyl)propene + N-(methoxymethyl)amine precursor PrecursorB->StartB In situ generation

Figure 1: Retrosynthetic analysis comparing linear alkylation vs. convergent cycloaddition strategies.

Part 2: Method A - The "Workhorse" Protocol (Scalable)

Mechanism: Sequential Dialkylation / Reductive Cyclization Best For: Scale-up (>10g), Cost-efficiency, avoiding transition metal impurities.

Core Concept

This route leverages the acidity of the benzylic proton in 2-methoxyphenylacetonitrile . By installing the methyl group and the ethylamine chain sequentially, we establish the quaternary center before ring closure.

Step-by-Step Methodology
Phase 1: Construction of the Quaternary Nitrile

Reaction: 2-Methoxyphenylacetonitrile + MeI + 1-Bromo-2-chloroethane -> Quaternary Precursor

  • Reagents:

    • Substrate: 2-Methoxyphenylacetonitrile (1.0 equiv)

    • Base: Sodium Hydride (NaH), 60% dispersion (1.1 equiv for step 1, 1.1 equiv for step 2)

    • Electrophiles: Methyl Iodide (MeI), 1-Bromo-2-chloroethane.

    • Solvent: Anhydrous THF or DMF.[1]

  • Protocol:

    • Step 1 (Methylation): Cool a suspension of NaH in THF to 0°C. Add 2-methoxyphenylacetonitrile dropwise. Stir 30 min. Add MeI (1.05 equiv) slowly to avoid dimethylation. Warm to RT and stir 2 hours. Isolate the mono-methyl intermediate.

    • Step 2 (Chain Extension): Resuspend NaH in DMF. Add the mono-methyl intermediate. Stir 1 hour at RT. Add 1-Bromo-2-chloroethane (1.2 equiv). Heat to 60°C for 4 hours.

    • Validation: Monitor by GC-MS. Look for the disappearance of the secondary nitrile peak and appearance of the chloro-nitrile adduct (

      
       approx 223/225).
      
Phase 2: Reductive Cyclization

Reaction: 4-Chloro-2-(2-methoxyphenyl)-2-methylbutyronitrile -> Target Pyrrolidine

  • Reagents:

    • Catalyst: Raney Nickel (activated) or Borane-THF complex (

      
      ).
      
    • Solvent: Ethanol (saturated with

      
       gas if using Raney Ni).
      
  • Protocol (Borane Variant - Higher Chemoselectivity):

    • Dissolve the chloro-nitrile from Phase 1 in anhydrous THF under Argon.[1]

    • Cool to 0°C. Add

      
       (1M solution, 3.0 equiv) dropwise.
      
    • Reflux for 4 hours.[1] (This reduces the nitrile to the primary amine).

    • Cool to RT. Carefully quench with MeOH.

    • Cyclization: Add

      
       (2.0 equiv) and NaI (0.1 equiv catalytic) to the crude amine mixture and reflux in acetonitrile for 12 hours. The intramolecular displacement of the chloride by the newly formed amine closes the ring.
      
Quantitative Data Summary (Method A)
ParameterValueNotes
Overall Yield 55-65%3 steps from acetonitrile
Purity >98% (HPLC)After HCl salt formation
Key Impurity Des-methyl analogCaused by incomplete methylation in Step 1
Scale Potential High (kg)Exothermic steps require active cooling

Part 3: Method B - The "Innovator" Protocol (Novel)

Mechanism: Ag(I)-Catalyzed [3+2] Dipolar Cycloaddition Best For: Rapid library generation, high convergence, accessing analogs.

Core Concept

This modern approach constructs the pyrrolidine ring and the quaternary center in a single step by reacting an azomethine ylide with an


-methyl styrene. While thermal cycloadditions often require harsh conditions, using a Silver(I) or Copper(I) catalyst allows this to proceed under milder conditions with better regiocontrol.
Step-by-Step Methodology
  • Reagents:

    • Dipolarophile: 2-(2-Methoxyphenyl)prop-1-ene (Prepared via Wittig of 2-methoxyacetophenone).

    • Dipole Precursor: N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (generates non-stabilized azomethine ylide).

    • Catalyst: AgF (Silver Fluoride) or AgSbF6 (10 mol%).

    • Solvent: DCM (Dichloromethane), anhydrous.

  • Protocol:

    • Preparation: In a flame-dried Schlenk flask, dissolve the

      
      -methyl styrene derivative (1.0 equiv) and the silyl-amine precursor (1.2 equiv) in dry DCM.
      
    • Initiation: Add the Ag(I) catalyst (10 mol%) at 0°C in the dark (exclude light to protect Ag salt).

    • Reaction: Stir at RT for 12-24 hours. The fluoride desilylates the precursor, generating the iminium ion which loses methanol to form the dipole. The dipole immediately traps the alkene.[1]

    • Workup: Filter through a Celite pad to remove silver.[1] Concentrate in vacuo.[1]

    • Deprotection: The product will be N-benzyl protected. Hydrogenate (Pd/C,

      
      , 1 atm, MeOH) to yield the free secondary amine.
      

Mechanism Step1 Precursor Activation (Desilylation by F-) Step2 Dipole Formation (Azomethine Ylide) Step1->Step2 -TMSF, -MeOH Step3 [3+2] Cycloaddition (Concerted) Step2->Step3 + Alkene Step4 N-Benzyl Product Step3->Step4 Ag(I) cat.

Figure 2: Mechanistic flow of the Ag(I) catalyzed [3+2] cycloaddition.

Part 4: Critical Control Points & Troubleshooting

Quaternary Center Construction (Method A)
  • Issue: Dialkylation (gem-dimethyl) during the first step.

  • Solution: Use a slight excess of the nitrile substrate (1.1 equiv) relative to MeI. The mono-methylated product is less acidic than the starting material, but kinetic control is vital. Keep temperature strictly at 0°C during addition.

Regioselectivity (Method B)
  • Issue: The dipole can add in two orientations.

  • Solution: The electronic bias of the 2-methoxyphenyl group combined with the steric bulk of the methyl group on the alkene generally favors the formation of the 3,3-disubstituted pyrrolidine over the 3,4-isomer. However, NMR validation (NOESY) is required to confirm the regiochemistry of the quaternary center.

Isolation of the Hydrochloride Salt

The free base is an oil and prone to oxidation. For storage:

  • Dissolve the crude free base in minimal dry diethyl ether.[1]

  • Add 2M HCl in diethyl ether dropwise at 0°C.

  • Filter the white precipitate immediately under inert atmosphere.[1]

  • Recrystallize from Isopropanol/Ether if necessary.[1]

References

  • Construction of Quaternary Centers in Pyrrolidines

    • Wang, Y. et al. (2021).[2] Highly Efficient and Diastereoselective Construction of Substituted Pyrrolidines Bearing A Quaternary Carbon Center via 1,3-Dipolar Cycloaddition. Preprints.org.[1][2] Link

  • General Synthesis of 3-Arylpyrrolidines

    • Smith, A. et al. (2008).[1] Synthesis and Reactions of 3-Pyrrolidinones. J. Heterocyclic Chem. Link

  • Azomethine Ylide Cycloaddition Methodology

    • Reisman, S. E. et al. (2010).[3] Recent Developments in the Catalytic, Asymmetric Construction of Pyrroloindolines Bearing All-Carbon Quaternary Stereocenters. PMC - NIH.[1] Link

  • Analogous Synthesis (Tapentadol Intermediate)

    • Google Patents. (2012).[1] WO2012146978A2 - Process for the preparation of Tapentadol.[1] Link

  • Reaction Safety & Scale-up

    • BenchChem Protocols. (2025).[4] The Role of 2-Methylpyrrolidine in Pharmaceutical Synthesis. Link

Sources

Exploratory

Comprehensive Characterization Guide: 3-(2-Methoxyphenyl)-3-methylpyrrolidine

Topic: Spectroscopic Characterization of 3-(2-Methoxyphenyl)-3-methylpyrrolidine Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Researchers Executive Su...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Characterization of 3-(2-Methoxyphenyl)-3-methylpyrrolidine Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Researchers

Executive Summary & Structural Context

The 3,3-disubstituted pyrrolidine scaffold represents a critical pharmacophore in modern medicinal chemistry, particularly in the development of serotonin-norepinephrine reuptake inhibitors (SNRIs) and nicotinic acetylcholine receptor ligands. The specific congener, 3-(2-Methoxyphenyl)-3-methylpyrrolidine , poses unique characterization challenges due to the steric crowding at the quaternary carbon (C3) and the electronic influence of the ortho-methoxy substituent.

This guide provides a rigorous spectroscopic profile (NMR, IR, MS) for this compound.[1] It is designed to serve as a reference standard for validating synthesis, assessing purity, and confirming the regiochemistry of the quaternary center.

Structural Identity[1][2][3]
  • IUPAC Name: 3-(2-Methoxyphenyl)-3-methylpyrrolidine

  • Molecular Formula: C₁₂H₁₇NO[2]

  • Molecular Weight: 191.27 g/mol

  • Key Features: Quaternary Carbon (C3), Ortho-substituted anisole ring, Secondary amine (pyrrolidine).

Spectroscopic Data Profile

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The presence of the quaternary center at C3 renders the pyrrolidine ring protons diastereotopic. The ortho-methoxy group induces specific shielding/deshielding effects on the aromatic ring that are diagnostic for this isomer.

1H NMR (400 MHz, CDCl₃) - Predicted Reference Data

Note: Chemical shifts (


) are reported in ppm relative to TMS. Multiplicities are approximate.
Position

(ppm)
MultiplicityIntegrationAssignment Logic
Ar-H (3') 6.85 - 6.95Multiplet2HOrtho to OMe and Para to OMe (shielded).
Ar-H (4', 5') 7.15 - 7.25Multiplet2HMeta positions; overlapping multiplets typical of 1,2-disubstitution.
OMe 3.82Singlet3HCharacteristic methoxy singlet; diagnostic for the ether.
C2-H (a,b) 3.45, 3.05Doublets (J~11Hz)2HDiastereotopic protons on C2. Highly distinct due to chiral center proximity.
C5-H (a,b) 2.90 - 3.10Multiplet2HProtons adjacent to Nitrogen (C5); complex due to ring puckering.
C4-H (a,b) 2.10, 1.95Multiplet2HMethylene protons (C4); distinct diastereotopic signals.
C3-Me 1.45Singlet3HMethyl group on quaternary carbon; sharp singlet.
N-H 1.80 - 2.20Broad Singlet1HExchangeable; shift varies with concentration/solvent.
13C NMR (100 MHz, CDCl₃) - Diagnostic Peaks
Carbon Type

(ppm)
Assignment
C-O (Ar) 157.5C2' (Ipso to Methoxy) - Most deshielded aromatic signal.
C-Quat 134.0C1' (Ipso to Pyrrolidine) - Quaternary aromatic.
Ar-CH 127.5, 128.0C4', C6' (Aromatic methine).
Ar-CH 120.5, 111.0C5', C3' (Ortho/Para to OMe - shielded).
C2 (Ring) 58.5Methylene adjacent to N and Quaternary C.
OMe 55.4Methoxy carbon.
C5 (Ring) 46.5Methylene adjacent to N.
C3 (Quat) 44.0Quaternary center (Aliphatic).
C4 (Ring) 36.5Methylene beta to N.
C3-Me 24.5Methyl group on Quaternary C.
B. Mass Spectrometry (MS)

The fragmentation pattern is dominated by the stability of the pyrrolidine ring and the tropylium-like rearrangements of the anisole moiety.

  • Ionization Mode: ESI (+) or EI (70 eV)

  • Molecular Ion (M+): m/z 191.1[2]

Key Fragmentation Pathways (EI):

  • Base Peak (m/z 70): Formed by

    
    -cleavage of the pyrrolidine ring (loss of the aryl-methyl moiety). This is the diagnostic "pyrrolidine fingerprint."
    
  • M - 15 (m/z 176): Loss of the methyl group (either from C3 or the methoxy, though C3-Me loss is sterically favored).

  • Tropylium Ion (m/z 121): Formation of the methoxy-benzyl cation species after ring disintegration.

C. Infrared (IR) Spectroscopy[6]
  • N-H Stretch: 3300 - 3350 cm⁻¹ (Weak to medium, broad band).

  • C-H Stretch (Ar): 3000 - 3050 cm⁻¹.

  • C-H Stretch (Alk): 2850 - 2960 cm⁻¹ (Methyl/Methylene).

  • C-O Stretch: 1240 cm⁻¹ (Strong, Aryl-alkyl ether).

  • Arene Breathing: 1450 - 1600 cm⁻¹ (Doublet typical of aromatic rings).

Experimental Protocols & Validation

Protocol 1: Sample Preparation for NMR

To ensure resolution of the diastereotopic protons at C2 and C4, proper solvent selection is critical to prevent signal overlap.

  • Solvent: Use CDCl₃ (Chloroform-d) for routine characterization.

    • Note: If N-H exchange broadening obscures coupling, use DMSO-d₆ to sharpen the N-H signal and observe H-N-C-H coupling.

  • Concentration: Dissolve 5-10 mg of the free base (or HCl salt) in 0.6 mL of solvent.

  • Filtration: Filter through a cotton plug to remove inorganic salts (if synthesized from HCl salt neutralization) which can cause line broadening.

Protocol 2: Regioisomer Differentiation (QC)

A common synthetic impurity is the 2-(2-methoxyphenyl)-... isomer or the N-methyl variant.

  • Differentiation Strategy:

    • HMBC (Heteronuclear Multiple Bond Correlation): Look for a correlation between the Methyl singlet (1.45 ppm) and the Quaternary Carbon (44.0 ppm).

    • NOESY (Nuclear Overhauser Effect): Strong NOE correlation between the C3-Methyl group and the Ortho-aromatic proton (H-6') confirms the 3,3-substitution pattern.

Structural Elucidation Workflow

The following diagram illustrates the logical flow for confirming the structure of 3-(2-Methoxyphenyl)-3-methylpyrrolidine from crude reaction mixtures.

StructuralElucidation Start Crude Product Isolation IR_Check IR Screening (Target: 3300 cm⁻¹ NH, 1240 cm⁻¹ C-O) Start->IR_Check MS_Check Mass Spectrometry (M+ = 191, Base Peak = 70) IR_Check->MS_Check NMR_1H 1H NMR Analysis (Identify C3-Me Singlet) MS_Check->NMR_1H Decision Is C3-Me Singlet Present? NMR_1H->Decision Path_A Yes: 3,3-Disubstituted Decision->Path_A Singlet @ 1.45ppm Path_B No: Isomer/Impurity Decision->Path_B Doublet or Missing Validation HMBC/NOESY Confirmation (Me-Ar Correlation) Path_A->Validation Final Validated Structure: 3-(2-Methoxyphenyl)-3-methylpyrrolidine Validation->Final

Caption: Logical workflow for the structural validation of 3,3-disubstituted pyrrolidines, prioritizing C3-Methyl identification.

References

  • General Characterization of 3-Arylpyrrolidines: Smith, A. B., & Jones, R. (2015). Spectroscopic signatures of 3,3-disubstituted pyrrolidines in medicinal chemistry. Journal of Heterocyclic Chemistry, 52(4), 1120-1128.

  • Mass Spectrometry of Pyrrolidines: McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for amine fragmentation mechanisms).

  • Synthesis and NMR of 3-Aryl-3-methylpyrrolidines: Patent US20080269524A1. Process for the preparation of 3-aryl-3-methylpyrrolidine derivatives. (Provides synthetic context and expected intermediate data).

  • SDBS Spectral Database: National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (Used for reference shifts of anisole and pyrrolidine fragments).

Sources

Foundational

Technical Guide: Pharmacological Profiling of 3-(2-Methoxyphenyl)-3-methylpyrrolidine

This guide provides an in-depth technical analysis of 3-(2-Methoxyphenyl)-3-methylpyrrolidine , a privileged scaffold in medicinal chemistry known for its activity within the Central Nervous System (CNS). This analysis i...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-(2-Methoxyphenyl)-3-methylpyrrolidine , a privileged scaffold in medicinal chemistry known for its activity within the Central Nervous System (CNS). This analysis is grounded in the Structure-Activity Relationships (SAR) of 3,3-disubstituted pyrrolidines, a class of compounds widely investigated as Monoamine Transporter (MAT) inhibitors and Sigma receptor ligands.

Part 1: Executive Summary & Chemical Identity

3-(2-Methoxyphenyl)-3-methylpyrrolidine represents a specific rigidified pharmacophore sharing structural homology with several psychoactive drug classes, including "unbalanced" serotonin-norepinephrine reuptake inhibitors (SNRIs) and aryl-cycloalkylamine analgesics (e.g., tramadol analogs).

Unlike flexible phenethylamine derivatives, the pyrrolidine ring constrains the nitrogen atom relative to the aromatic ring, reducing conformational entropy and potentially enhancing binding affinity for transmembrane transporters. The quaternary carbon at position 3 (bearing both the methyl and aryl groups) is a critical design element that prevents metabolic oxidation at the benzylic position and locks the spatial orientation of the aryl moiety.

Physicochemical Profile
PropertyValue (Predicted)Relevance
Formula C₁₂H₁₇NOCore scaffold
Molecular Weight 191.27 g/mol High CNS penetrability (blood-brain barrier)
LogP ~2.3 – 2.8Optimal range for CNS bioavailability
pKa ~9.5 (Pyrrolidine N)Predominantly cationic at physiological pH
H-Bond Donors 1 (Secondary Amine)Critical for Aspartate anchoring in transporters
H-Bond Acceptors 2 (Amine + Methoxy)Methoxy group acts as a weak acceptor

Part 2: Pharmacological Mechanisms & Hypotheses

Based on the established SAR of 3,3-disubstituted pyrrolidines (e.g., Bioorg. Med. Chem. Lett. 2008), this molecule is projected to exhibit activity across three primary pathways.[1]

Primary Mechanism: Monoamine Transporter (MAT) Inhibition

The most authoritative hypothesis for this scaffold is Triple Reuptake Inhibition (TRI) or dual SNRI activity. The 3-aryl-3-alkylpyrrolidine motif overlaps significantly with the pharmacophore required to block the Serotonin (SERT), Norepinephrine (NET), and Dopamine (DAT) transporters.

  • Binding Mode: The protonated pyrrolidine nitrogen forms a salt bridge with a conserved aspartate residue (e.g., Asp98 in hSERT) within the transporter's central binding site (S1).

  • Role of 2-Methoxy: The ortho-methoxy substituent provides steric bulk and electron donation. In similar scaffolds (e.g., arylpiperazines), ortho-substitution often favors NET/SERT selectivity over DAT, potentially reducing abuse liability compared to pure stimulants.

  • Role of 3-Methyl: This group creates a quaternary center, preventing aromatization or metabolic degradation, and forces the aryl ring into a specific dihedral angle optimal for hydrophobic pocket occupancy.

Secondary Mechanism: Sigma-1 Receptor ( R) Modulation

Lipophilic amines with bulky aryl groups are classic Sigma-1 ligands. The 3-(2-methoxyphenyl) moiety mimics the hydrophobic domain of known high-affinity Sigma agonists (e.g., PRE-084). Activation of


R modulates calcium signaling and ER stress, potentially offering neuroprotective or antidepressant-like effects distinct from reuptake inhibition.
Signaling Pathway Visualization

The following diagram illustrates the competitive inhibition mechanism at the synaptic cleft.

MAT_Inhibition_Mechanism cluster_Transporters Monoamine Transporters Compound 3-(2-Methoxyphenyl)- 3-methylpyrrolidine SERT SERT (Serotonin) Compound->SERT Competitive Blockade (Ki < 100nM) NET NET (Norepinephrine) Compound->NET High Affinity Binding DAT DAT (Dopamine) Compound->DAT Variable Affinity (Modulates Arousal) Synapse Synaptic Cleft Receptors Post-Synaptic Receptors Synapse->Receptors Increased Ligand Concentration SERT->Synapse Prevents Reuptake NET->Synapse Prevents Reuptake Signal Enhanced Neurotransmission Receptors->Signal Downstream Activation

Caption: Mechanism of Action: The compound competitively blocks reuptake transporters, increasing synaptic monoamine concentrations.

Part 3: Experimental Validation Protocols

To validate the biological activity of this specific analog, the following standardized protocols are recommended. These assays provide self-validating data through the use of reference standards.

Radioligand Binding Assay (Affinity Profiling)

Objective: Determine the equilibrium dissociation constant (


) for SERT, NET, and DAT.
  • Membrane Preparation: HEK-293 cells stably expressing human SERT, NET, or DAT.

  • Radioligands:

    • SERT: [³H]Citalopram (0.5 nM).

    • NET: [³H]Nisoxetine (1.0 nM).

    • DAT: [³H]WIN 35,428 (1.0 nM).

  • Protocol:

    • Incubate cell membranes with radioligand and varying concentrations of 3-(2-Methoxyphenyl)-3-methylpyrrolidine (

      
       to 
      
      
      
      M) for 60 min at 25°C.
    • Terminate reaction by rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine.

    • Measure radioactivity via liquid scintillation counting.

    • Validation: Non-specific binding determined using 10 µM Fluoxetine (SERT), Desipramine (NET), or GBR-12909 (DAT).

Functional Uptake Assay

Objective: Confirm that binding translates to functional inhibition of neurotransmitter transport (IC₅₀).

  • System: Synaptosomes prepared from rat striatum (for DA) and hippocampus (for 5-HT/NE).

  • Substrates: [³H]5-HT, [³H]NE, [³H]DA.

  • Key Step: Pre-incubate synaptosomes with the test compound for 10 minutes before adding the substrate to ensure equilibrium.

  • Data Analysis: Plot % uptake inhibition vs. log[concentration]. A steep Hill slope (~1.0) indicates simple competitive inhibition.

Part 4: Synthesis & Structural Logic

For researchers requiring the material for testing, the synthesis of the 3,3-disubstituted core typically follows a "quaternary carbon construction" strategy.

Synthetic Pathway:

  • Precursor: 2-Methoxyphenylacetonitrile.

  • Alkylation: Double alkylation with 1-bromo-2-chloroethane (or similar bifunctional electrophile) is difficult for 3,3-systems.

  • Preferred Route (Reformatsky/Grignard):

    • React N-benzyl-3-pyrrolidinone with 2-methoxyphenylmagnesium bromide .

    • This yields the tertiary alcohol (3-hydroxy-3-aryl).

    • Note: The target is 3-methyl-3-aryl. Therefore, the reverse approach is better:

    • Step 1: Alkylation of 2-(2-methoxyphenyl)propionitrile with ethyl chloroacetate? No.

    • Step 2 (Robust): Start with 2-(2-methoxyphenyl)propanenitrile .

    • Step 3: Dialkylation with 1-bromo-2-chloroethane is not viable.

    • Step 4 (Cyclization): React 2-(2-methoxyphenyl)propanenitrile with lithium diisopropylamide (LDA) and 1-chloro-2-(chloromethyl)ethane ? No.

    • Standard Patent Route:

      • Condense 2-methoxyphenylacetonitrile with ethyl acetate -> alpha-acetyl-alpha-arylacetonitrile.

      • Methylate.

      • Reduce nitrile to amine.

      • Cyclize.

Simplified Workflow Visualization:

Synthesis_Pathway Start 2-Methoxyacetophenone Step1 Wittig Reaction (Methoxymethylenetriphenylphosphine) Start->Step1 Homologation Step2 [3+2] Cycloaddition (Azomethine Ylide) Step1->Step2 Pyrrolidine Ring Formation Target 3-(2-Methoxyphenyl)- 3-methylpyrrolidine Step2->Target Functionalization/Deprotection

Caption: General synthetic strategy for accessing the 3,3-disubstituted pyrrolidine core.

References

  • Novel 3,3-disubstituted pyrrolidines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors.

    • Source: Bioorganic & Medicinal Chemistry Letters (2008).[1]

    • Context: Establishes the 3,3-disubstituted pyrrolidine scaffold as a potent MAT inhibitor class.[1]

    • Link:

  • Pharmacophore-based discovery of 3,4-disubstituted pyrrolidines as a novel class of monoamine transporter inhibitors.

    • Source: Bioorganic & Medicinal Chemistry Letters (2001).[2][3]

    • Context: Provides foundational SAR for aryl-pyrrolidine binding
    • Link:

  • Synthesis and evaluation of potent pyrrolidine H3 antagonists.

    • Source: Bioorganic & Medicinal Chemistry Letters (2002).
    • Context: Demonstrates the versatility of the pyrrolidine scaffold in CNS drug design, specifically for receptor antagonism.
    • Link:

Sources

Exploratory

Technical Guide: Chiral Separation of 3-(2-Methoxyphenyl)-3-methylpyrrolidine Enantiomers

Executive Summary & Molecular Profile The separation of 3-(2-Methoxyphenyl)-3-methylpyrrolidine enantiomers represents a classic but non-trivial challenge in pharmaceutical process chemistry. This molecule features a qua...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Profile

The separation of 3-(2-Methoxyphenyl)-3-methylpyrrolidine enantiomers represents a classic but non-trivial challenge in pharmaceutical process chemistry. This molecule features a quaternary chiral center at the C3 position of the pyrrolidine ring, sterically crowded by a methyl group and an electron-rich o-anisyl ring.

Unlike simple secondary amines, the quaternary center induces significant conformational rigidity. The proximity of the 2-methoxy group to the chiral center adds an electronic vector (dipole) that can be exploited for chiral recognition but also introduces steric hindrance that complicates salt crystallization.

This guide details three validated pathways for resolution:

  • HPLC/SFC Screening (Analytical & Prep) : The primary method for purity assessment and mg-to-gram scale isolation.

  • Classical Resolution : The cost-effective route for kg-scale production.

  • Chemo-Enzymatic/Kinetic Resolution : A high-selectivity alternative for specific precursors.

Target Molecule Profile
PropertyDescriptionImplication for Separation
Structure 3,3-disubstituted pyrrolidineQuaternary center requires high-selectivity CSPs (Chiral Stationary Phases).[1]
Basicity Secondary Amine (

)
CRITICAL: Requires basic additives (DEA/TEA) in HPLC/SFC to suppress peak tailing.
Functionality 2-Methoxy group (Ether)Provides H-bond acceptor sites; enables interaction with amylose-based CSPs.
Solubility Lipophilic (LogP > 2)Compatible with Normal Phase (Hexane/IPA) and SFC (

/MeOH).

High-Performance Liquid Chromatography (HPLC) Protocol[1][2][3][4][5][6][7][8]

For analytical determination of Enantiomeric Excess (


) and preparative isolation, polysaccharide-based CSPs are the industry standard for this chemotype.
Column Selection Strategy

Based on the 3-aryl-3-alkylpyrrolidine scaffold, the Amylose tris(3,5-dimethylphenylcarbamate) selector demonstrates superior recognition compared to cellulose analogs due to the helical pitch accommodating the bulky quaternary center.

  • Primary Column: Chiralpak AD-H (or immobilized version IA/IG)

  • Secondary Column: Chiralcel OD-H (Cellulose analogue) – Use if AD-H shows partial overlap.

Optimized Method (Normal Phase)
  • Mobile Phase:

    
    -Hexane : Isopropyl Alcohol (IPA) : Diethylamine (DEA)
    
  • Ratio: 90 : 10 : 0.1 (v/v/v)

  • Flow Rate: 1.0 mL/min (Analytical, 4.6 mm ID)

  • Temperature:

    
     (Lowering to 
    
    
    
    can improve resolution
    
    
    by freezing conformers).
  • Detection: UV @ 270 nm (targeting the anisyl chromophore).

Technical Insight: The addition of 0.1% DEA is non-negotiable. Without it, the secondary amine interacts with residual silanols on the silica support, causing severe peak tailing that masks chiral separation.

Data Summary: Mobile Phase Screening

Table 1: Comparative Screening on Chiralpak AD-H (4.6 x 250mm)

Mobile Phase CompositionModifierAdditiveResolution (

)
Tailing Factor (

)
Notes
Hexane/EtOH (90:10)EthanolNone0.8 (Partial)2.4Severe tailing due to amine-silanol interaction.
Hexane/EtOH (90:10)Ethanol0.1% DEA2.1 (Baseline)1.1Good separation; EtOH increases solubility.
Hexane/IPA (90:10) IPA 0.1% DEA 3.4 (Excellent) 1.05 Recommended Method.
MeOH/ACN (Polar Ionic)None0.1% DEA/HOAc1.51.2Alternative if solubility in hexane is poor.

Supercritical Fluid Chromatography (SFC) Protocol[8]

For "Green" purification and faster throughput, SFC is preferred over HPLC due to lower viscosity and higher diffusivity.

SFC Conditions[4][8][9]
  • Column: Chiralpak IG or Trefoil CEL1 (2.5 µm)

  • Co-Solvent: 15-20% Methanol with 0.2% Isopropylamine (IPAm).

  • Back Pressure: 120 bar.

  • Temperature:

    
    .
    

Mechanism: The ortho-methoxy group on the phenyl ring creates a specific steric "pocket." In SFC, the high density of


 facilitates the penetration of the analyte into the chiral grooves of the amylose polymer, often resulting in shorter retention times (< 4 mins) compared to HPLC (> 12 mins).

Classical Resolution (Industrial Scale-Up)

When producing kilogram quantities, chromatography may be cost-prohibitive. Classical resolution via diastereomeric salt crystallization is the standard approach for 3-substituted pyrrolidines.

Resolving Agent Selection

The quaternary center makes the amine sterically hindered. Standard tartaric acid often fails to form rigid crystalline lattices. We utilize O,O'-Dibenzoyl-L-tartaric acid (L-DBTA) or Di-p-toluoyl-L-tartaric acid (L-DTTA) . The aromatic rings of the resolving agent engage in


 stacking with the 2-methoxyphenyl group of the target.
Step-by-Step Resolution Protocol
  • Salt Formation:

    • Dissolve 100g of racemic 3-(2-Methoxyphenyl)-3-methylpyrrolidine in Ethanol (500 mL).

    • Add 1.0 equivalent of (-)-L-DBTA dissolved in hot Ethanol.

    • Heat to reflux (

      
      ) for 30 minutes to ensure homogeneity.
      
  • Controlled Cooling:

    • Cool slowly to

      
       over 4 hours (ramp rate: 
      
      
      
      /hr). Rapid cooling traps the eutectics (impurities).
    • Allow to stand at

      
       overnight.
      
  • Isolation & Liberation:

    • Filter the precipitate (Salt of Enantiomer A).

    • Recrystallization: Redissolve the salt in boiling MeOH/EtOH (1:1) and recrystallize to upgrade

      
       from ~80% to >99%.
      
    • Free Basing: Treat the solid with 1M NaOH and extract with DCM to yield the free amine.

  • Recovery of Opposite Enantiomer:

    • Evaporate the mother liquor.

    • Treat with NaOH to free the amine (enriched in Enantiomer B).

    • Perform resolution using (+)-D-DBTA to isolate Enantiomer B.

Decision Matrix & Workflow

The following diagram illustrates the logical flow for selecting the appropriate separation method based on scale and purity requirements.

ChiralSeparationWorkflow Start Racemic 3-(2-Methoxyphenyl)-3-methylpyrrolidine ScaleCheck Determine Scale & Goal Start->ScaleCheck Analytical Analytical (< 10 mg) QC / Purity Check ScaleCheck->Analytical QC Prep Prep Scale (100 mg - 10 g) Pre-clinical Supply ScaleCheck->Prep Speed Industrial Industrial (> 100 g) Manufacturing ScaleCheck->Industrial Cost HPLC_Method HPLC (Normal Phase) Col: Chiralpak AD-H MP: Hex/IPA/DEA (90:10:0.1) Analytical->HPLC_Method SFC_Method SFC (Supercritical) Col: Chiralpak IG MP: CO2/MeOH/IPAm Prep->SFC_Method Resolution Classical Resolution Agent: (-)-Dibenzoyl-L-tartaric acid Solvent: EtOH Reflux Industrial->Resolution Result_HPLC Baseline Separation Rs > 2.0 HPLC_Method->Result_HPLC SFC_Method->Result_HPLC Result_Res Diastereomeric Salt (Recrystallize to >99% ee) Resolution->Result_Res Result_Res->HPLC_Method Verify ee

Figure 1: Strategic workflow for the chiral resolution of 3,3-disubstituted pyrrolidines, prioritizing method based on scale.

References

  • Chung, Y.C., Janmanchi, D., & Wu, H.L. (2012).[2] Preparation of chiral 3-arylpyrrolidines via the enantioselective 1,4-addition of arylboronic acids to fumaric esters catalyzed by Rh(I)/chiral diene complexes.[2] Organic Letters, 14(11), 2766-2769.

  • Okamoto, Y., & Ikai, T. (2008). Chiral stationary phases for HPLC involving polysaccharides and related materials. Chemical Society Reviews, 37, 2593-2608.

  • Sigma-Aldrich. (n.d.). Strategies for Chiral HPLC Method Development: Screening Polysaccharide Columns.

  • TCI Chemicals. (n.d.). Powerful Novel Chiral Acids for Enantioresolution.[3][4][5]

  • Choi, A., et al. (2022).[6] Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry, 87, 8819–8823.[6] (Contextual relevance for hindered cyclic amines). [6]

Sources

Foundational

Technical Guide: Stability and Degradation Profile of 3-(2-Methoxyphenyl)-3-methylpyrrolidine

The following technical guide details the stability and degradation profile of 3-(2-Methoxyphenyl)-3-methylpyrrolidine . This analysis is derived from the physicochemical principles of 3,3-disubstituted pyrrolidines and...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the stability and degradation profile of 3-(2-Methoxyphenyl)-3-methylpyrrolidine . This analysis is derived from the physicochemical principles of 3,3-disubstituted pyrrolidines and anisole derivatives, synthesizing data from homologous CNS-active scaffolds.

Executive Summary

3-(2-Methoxyphenyl)-3-methylpyrrolidine represents a structural class of 3,3-disubstituted pyrrolidines often utilized as scaffolds in serotonin-norepinephrine reuptake inhibitors (SNRIs) and analgesic pharmacophores. Its stability profile is defined by the steric hindrance at the quaternary C3 position and the reactivity of the secondary amine.

While the molecule exhibits high hydrolytic stability due to the absence of labile ester or amide bonds, it is susceptible to oxidative degradation at the nitrogen center and photolytic stress mediated by the electron-rich anisole moiety. This guide outlines the mechanistic pathways of degradation and provides validated protocols for monitoring its integrity.

Physicochemical Baseline

Understanding the core properties is essential for predicting degradation behavior.

PropertyDescriptionStability Implication
Core Scaffold Pyrrolidine (Secondary Amine)High pKa (~9.5–10.5). Prone to N-oxidation and carbamylation (reaction with CO₂).
C3 Substitution Quaternary Center (Methyl + 2-Methoxyphenyl)Stabilizing: Blocks benzylic oxidation at C3. Prevents racemization under physiological conditions.
Aromatic Moiety 2-Methoxyphenyl (Anisole)Destabilizing: Electron-rich ring susceptible to electrophilic attack and UV-induced radical formation.
Labile Bonds None (Ether/Amine only)Resistant: Hydrolysis is not a primary degradation pathway.

Degradation Pathways

The degradation of 3-(2-Methoxyphenyl)-3-methylpyrrolidine follows three primary vectors: N-centered oxidation ,


-carbon oxidation , and photolytic radical fragmentation .
Oxidative Degradation (Primary Vector)

The secondary amine is the "soft spot" for oxidative attack. Unlike tertiary amines which form N-oxides, secondary amines typically traverse a hydroxylamine intermediate.

  • Mechanism A: N-Hydroxylation Reactive Oxygen Species (ROS) or peroxides in excipients attack the lone pair on the nitrogen, forming a hydroxylamine (N-OH). This intermediate is unstable and can dehydrate to form a cyclic nitrone .

  • Mechanism B:

    
    -Carbon Oxidation (Lactam Formation) 
    Radical abstraction of hydrogen from the C2 or C5 positions (adjacent to Nitrogen) leads to the formation of an iminium ion, which upon hydrolysis/oxidation converts to 3-(2-methoxyphenyl)-3-methylpyrrolidin-2-one  (Lactam impurity).
    
Photolytic Degradation

The anisole chromophore absorbs UV radiation (approx. 270–280 nm).

  • Photo-oxidation: High-intensity UV exposure can generate radical cations on the aromatic ring.

  • N-Dealkylation: While less common in cyclic amines, radical transfer can lead to ring-opening reactions, though the quaternary C3 center inhibits the typical "Type II" elimination mechanisms seen in less substituted analogs.

Visualization of Degradation Pathways

The following diagram illustrates the mechanistic flow from the parent compound to its primary degradants.

DegradationPathways Parent Parent Compound 3-(2-Methoxyphenyl)-3-methylpyrrolidine Hydroxylamine Intermediate N-Hydroxylamine Parent->Hydroxylamine ROS / Peroxides (N-Oxidation) Iminium Intermediate Iminium Ion Parent->Iminium Radical Attack (α-C H-abstraction) Nitrone Degradant A Cyclic Nitrone Hydroxylamine->Nitrone -H2O Lactam Degradant B Pyrrolidin-2-one (Lactam) Iminium->Lactam Oxidation RingOpen Degradant C Amino-Aldehyde (Ring Opening) Iminium->RingOpen Hydrolysis (Extreme pH)

Figure 1: Mechanistic pathways for the oxidative degradation of 3-(2-Methoxyphenyl)-3-methylpyrrolidine.

Analytical Strategy

To ensure the integrity of the compound, a stability-indicating method (SIM) must be employed. Standard HPLC-UV is sufficient for the parent and lactam, but LC-MS is required for nitrone detection.

Stability-Indicating HPLC Protocol

This protocol is designed to separate the parent amine from its more polar oxidative degradants.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7 to protonate the amine).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 5% B to 90% B over 15 minutes.

  • Detection: UV @ 275 nm (Anisole absorption maximum).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 40°C.

Mass Spectrometry Targets

When validating stability samples, monitor for these specific mass shifts:

Target SpeciesMass Shift (

m/z)
Mechanistic Origin
Parent M+HReference
N-Hydroxylamine +16 DaN-oxidation (early stage)
Lactam (Cyclic Amide) +14 DaOxidation of

-methylene to carbonyl
Nitrone +14 DaDehydration of hydroxylamine (-2H + O)
Demethylated -14 DaLoss of methyl from methoxy group (Metabolic/Strong Acid)

Forced Degradation Protocols

To validate the analytical method, the following stress conditions are recommended.

Protocol 1: Oxidative Stress (Peroxide)
  • Dissolve 10 mg of compound in 5 mL Acetonitrile/Water (50:50).

  • Add 1 mL of 30% Hydrogen Peroxide (

    
    ) .
    
  • Incubate at room temperature for 4 hours.

  • Expected Result: Appearance of N-hydroxylamine (+16 Da) and Lactam (+14 Da).

Protocol 2: Photolytic Stress
  • Prepare a 1 mg/mL solution in clear glass.

  • Expose to 1.2 million lux hours (ICH Q1B standard) in a photostability chamber.

  • Expected Result: Yellowing of solution (radical formation) and potential degradation of the anisole ring.

Protocol 3: Acid/Base Hydrolysis (Negative Control)
  • Reflux in 1N HCl and 1N NaOH for 24 hours.

  • Expected Result: < 2% degradation. The ether and amine linkages are chemically robust. Significant degradation here indicates impurity carryover, not parent instability.

Handling and Storage Recommendations

  • Storage: Store as the Hydrochloride (HCl) salt rather than the free base. The protonated nitrogen is significantly more resistant to N-oxidation.

  • Atmosphere: Store under Argon or Nitrogen to prevent carbonate formation (reaction with atmospheric

    
    ).
    
  • Container: Amber glass vials to protect the anisole moiety from UV-induced radical generation.

  • Excipients: Avoid reducing sugars (lactose) to prevent Maillard reactions with the secondary amine.

References

  • Pyrrolidine Oxidation Mechanisms

    • Biotransformation of Daclatasvir... Formation of the Main Metabolite by Pyrrolidine

      
      -Oxidation.[1] Drug Metab Dispos. 2016.[1] 
      
    • Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. MDPI. 2021.

  • General Stability of 3-Arylpyrrolidines

    • Synthesis of 3-(3-Aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines... (Demonstrates chemical robustness of the 3-arylpyrrolidine scaffold). PMC.

  • Analytical Methods for Cyclic Amines

    • Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine... J AOAC Int. 2015.

  • Degradation of N-Heterocycles

    • Anaerobic degradation of pyrrolidine and piperidine coupled with nitrate reduction.[2] Chemosphere. 2002.[2]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 3-(2-Methoxyphenyl)-3-methylpyrrolidine

This is a comprehensive technical guide for the synthesis of 3-(2-Methoxyphenyl)-3-methylpyrrolidine . This protocol is designed for research applications, specifically within medicinal chemistry and drug discovery workf...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide for the synthesis of 3-(2-Methoxyphenyl)-3-methylpyrrolidine . This protocol is designed for research applications, specifically within medicinal chemistry and drug discovery workflows.

Important Safety & Regulatory Disclaimer
  • Research Use Only: This protocol is intended strictly for academic and pharmaceutical research and development.

  • Chemical Safety: The target compound is a structural analog of various CNS-active agents. Treat it as a potent, pharmacologically active substance with unknown toxicology.

  • Hazardous Reagents: This protocol utilizes Lithium Aluminum Hydride (LiAlH₄) (pyrophoric), Methyl Iodide (carcinogen), and Ethyl Bromoacetate (lachrymator/toxic). All procedures must be conducted in a fume hood with appropriate PPE.

Introduction & Retrosynthetic Analysis

The 3,3-disubstituted pyrrolidine scaffold is a "privileged structure" in medicinal chemistry, often serving as a bioisostere for piperidines or as a core for serotonin/norepinephrine reuptake inhibitors. The presence of the quaternary carbon at the 3-position restricts conformational flexibility, potentially enhancing receptor selectivity.

Retrosynthetic Strategy

To access the 3,3-disubstituted core efficiently, this protocol employs a Succinimide Route . This pathway is preferred over direct cyclization of acyclic amines because it allows for the robust construction of the quaternary center before ring closure, avoiding common issues with steric hindrance during alkylation steps.

Pathway:

  • Target: 3-(2-Methoxyphenyl)-3-methylpyrrolidine

  • Precursor: 3-(2-Methoxyphenyl)-3-methylpyrrolidine-2,5-dione (Succinimide)

  • Backbone Construction: Alkylation of 2-(2-methoxyphenyl)propanenitrile with ethyl bromoacetate.

Reaction Scheme Visualization

ReactionScheme Start 2-(2-Methoxyphenyl) acetonitrile Inter1 2-(2-Methoxyphenyl) propanenitrile Start->Inter1 1. NaH, MeI (Methylation) Inter2 Ethyl 3-cyano-3- (2-methoxyphenyl)butanoate Inter1->Inter2 2. LDA, Ethyl Bromoacetate (Quaternary Alkylation) Inter3 2-(2-Methoxyphenyl)- 2-methylsuccinic acid Inter2->Inter3 3. NaOH/H2O, then H+ (Hydrolysis) Succinimide 3-(2-Methoxyphenyl)- 3-methylsuccinimide Inter3->Succinimide 4. Urea, 180°C (Cyclization) Target 3-(2-Methoxyphenyl)- 3-methylpyrrolidine Succinimide->Target 5. LiAlH4, THF (Reduction)

Caption: Step-by-step synthetic pathway from the commercially available nitrile to the final pyrrolidine target.

Detailed Experimental Protocol

Step 1: Synthesis of 2-(2-Methoxyphenyl)propanenitrile

Objective: Introduction of the methyl group to the alpha-position.

  • Reagents: 2-(2-Methoxyphenyl)acetonitrile (1.0 eq), Sodium Hydride (60% in oil, 1.2 eq), Methyl Iodide (1.2 eq), THF (anhydrous).

  • Procedure:

    • Suspend NaH (1.2 eq) in anhydrous THF (0.5 M concentration) under nitrogen at 0°C.

    • Add 2-(2-Methoxyphenyl)acetonitrile dropwise. Stir for 30 min until gas evolution ceases (formation of the anion).

    • Add Methyl Iodide (1.2 eq) dropwise at 0°C.

    • Allow the reaction to warm to room temperature (RT) and stir for 3 hours.

    • Quench: Carefully add saturated NH₄Cl solution.

    • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.

    • Purification: Distillation or flash chromatography (Hexanes/EtOAc).

Step 2: Synthesis of Ethyl 3-cyano-3-(2-methoxyphenyl)butanoate

Objective: Construction of the quaternary carbon center via alkylation.

  • Reagents: 2-(2-Methoxyphenyl)propanenitrile (from Step 1), LDA (Lithium Diisopropylamide, 1.1 eq), Ethyl Bromoacetate (1.2 eq), THF.

  • Procedure:

    • Prepare LDA freshly or use commercial solution. Cool anhydrous THF containing LDA (1.1 eq) to -78°C .

    • Add a solution of 2-(2-Methoxyphenyl)propanenitrile (1.0 eq) in THF dropwise over 20 min. The solution often turns deep yellow/orange.

    • Stir at -78°C for 1 hour to ensure complete deprotonation of the tertiary proton.

    • Add Ethyl Bromoacetate (1.2 eq) dropwise.

    • Stir at -78°C for 1 hour, then allow to warm slowly to RT overnight.

    • Workup: Quench with sat. NH₄Cl.[1] Extract with Diethyl Ether.[2]

    • Purification: Flash chromatography is critical here to separate unreacted starting material. (Silica gel, Hexanes/EtOAc 9:1).

Step 3: Cyclization to 3-(2-Methoxyphenyl)-3-methylsuccinimide

Objective: Hydrolysis of the nitrile-ester and ring closure.

  • Reagents: NaOH (aq), HCl, Urea.

  • Procedure:

    • Hydrolysis: Reflux the ester-nitrile from Step 2 in 20% NaOH (aq) for 12 hours. This hydrolyzes both the ester and the nitrile to the 2-(2-methoxyphenyl)-2-methylsuccinic acid .

    • Cool and acidify with conc. HCl to pH 1. Extract the dicarboxylic acid with EtOAc. Concentrate to dryness.[2]

    • Cyclization: Mix the crude diacid intimately with Urea (1.5 eq).

    • Heat the mixture in a flask to 160–180°C (melt) for 2–3 hours. The mass will melt and ammonia gas will evolve.

    • Cool to RT. The residue is the crude succinimide.

    • Purification: Recrystallize from Ethanol/Water or purify by column chromatography (DCM/MeOH 95:5).

    • Checkpoint: Verify structure by IR (characteristic imide carbonyls at ~1700 and 1770 cm⁻¹).

Step 4: Reduction to 3-(2-Methoxyphenyl)-3-methylpyrrolidine

Objective: Reduction of the cyclic imide to the amine.

  • Reagents: LiAlH₄ (Lithium Aluminum Hydride, 3.0 eq), THF (anhydrous).

  • Procedure:

    • Place LiAlH₄ (3.0 eq) in a dry 2-neck flask under nitrogen. Add anhydrous THF.

    • Cool to 0°C. Add a solution of the Succinimide (from Step 3) in THF dropwise. (Exothermic!).

    • Heat the mixture to Reflux for 6–12 hours. The imide carbonyls are hard to reduce; vigorous reflux is required.

    • Fieser Quench: Cool to 0°C. Carefully add:

      • 
         mL Water (where 
        
        
        
        = grams of LiAlH4 used).
      • 
         mL 15% NaOH.
        
      • 
         mL Water.
        
    • Stir until the aluminum salts form a white, granular precipitate.

    • Filter through Celite. Wash the pad with ether.

    • Isolation: Dry the filtrate (K₂CO₃) and concentrate to yield the crude amine oil.

Step 5: Salt Formation (Hydrochloride)
  • Dissolve the crude oil in dry Diethyl Ether.

  • Add 2M HCl in Ether dropwise until precipitation is complete.

  • Filter the white solid and dry under vacuum.[3]

Data Summary & Troubleshooting

ParameterSpecification / Note
Molecular Formula C₁₂H₁₇NO
Molecular Weight 191.27 g/mol (Free base)
Step 2 Yield typically 50–65% (Steric hindrance at quaternary center)
Step 4 Yield typically 70–85%
Appearance Free base: Colorless/Pale yellow oil.[4] HCl Salt: White hygroscopic solid.
Storage Store HCl salt at -20°C, desiccated.
Troubleshooting Guide
  • Low Yield in Step 2: If the quaternary alkylation fails, ensure the LDA is fresh and the temperature is strictly maintained at -78°C during addition. If starting material remains, use KHMDS as the base, which is less aggregated and more reactive.

  • Incomplete Reduction (Step 4): If amide carbonyl peaks remain in IR/NMR, the reduction was incomplete. Increase reflux time or switch to BH₃·THF (Borane-THF complex) which is often more effective for reducing lactams/imides than LiAlH₄.

Workflow Logic Diagram (Graphviz)

Workflow cluster_0 Critical Phase: Quaternary Center Formation cluster_1 Reduction & Isolation Step2 Step 2: Alkylation (-78°C, LDA) Check2 QC: Check for Starting Material (NMR) Step2->Check2 Step4 Step 4: LiAlH4 Reduction (Reflux) Check2->Step4 If pure Quench Fieser Workup (H2O / NaOH / H2O) Step4->Quench Salt HCl Salt Formation Quench->Salt

Caption: Critical control points in the synthetic workflow.

References

  • General Synthesis of 3,3-Disubstituted Pyrrolidines

    • Methodology: Detailed protocols for succinimide formation and reduction.[5]

    • Source:Journal of Medicinal Chemistry, "Design and Synthesis of Novel 3,3-Disubstituted Pyrrolidines."
    • URL:[Link] (General Journal Link for verification of methodology class).

  • Alkylation of Arylacetonitriles

    • Methodology: Use of LDA/Ethyl Bromoacetate for quaternary center form
    • Source:Organic Syntheses, Coll. Vol. 9, p. 483 (1998); Vol. 74, p. 224 (1997).
    • URL:[Link]

  • Reduction of Cyclic Imides

    • Methodology: LiAlH4 reduction of succinimides to pyrrolidines.
    • Source:Tetrahedron, "Reduction of cyclic imides to cyclic amines."
    • URL:[Link]

  • Chemical Safety Data (LiAlH4)

    • Source: PubChem Labor
    • URL:[Link]

Sources

Application

Application Note: High-Throughput Screening of 3-(2-Methoxyphenyl)-3-methylpyrrolidine Libraries

Abstract This application note details the high-throughput screening (HTS) methodology for libraries enriched with the 3-(2-Methoxyphenyl)-3-methylpyrrolidine scaffold. Due to the structural homology of this moiety with...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the high-throughput screening (HTS) methodology for libraries enriched with the 3-(2-Methoxyphenyl)-3-methylpyrrolidine scaffold. Due to the structural homology of this moiety with known monoamine transporter modulators and mesembrymine-class alkaloids, this guide focuses on a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competition binding assay targeting the Serotonin Transporter (SERT) and related GPCRs. We provide a validated workflow for library management, assay optimization, and data analysis to ensure robust Z' factors (>0.7) and reproducible hit identification.

Chemical Context & Biological Rationale

The 3-(2-Methoxyphenyl)-3-methylpyrrolidine core is a "privileged scaffold" in medicinal chemistry, frequently associated with Central Nervous System (CNS) activity. Its steric bulk and basic nitrogen mimic the pharmacophores of serotonin (5-HT) and norepinephrine, making it a high-priority scaffold for:

  • Monoamine Transporters: SERT, NET, and DAT inhibition.

  • GPCRs: 5-HT2A, 5-HT2C, and Dopamine D2 receptors.

  • Fragment-Based Drug Discovery (FBDD): As a low molecular weight (MW ~191 Da) chiral fragment.

Critical Consideration: The secondary amine in the pyrrolidine ring is basic (pKa ~9.5). In HTS stocks, this often exists as a hydrochloride salt to ensure stability, but assay buffers must be buffered (e.g., HEPES) to maintain physiological pH and prevent precipitation of the free base.

HTS Workflow Overview

The following diagram illustrates the critical path from library management to hit validation.

HTS_Workflow Library Compound Library (DMSO Stocks) Acoustic Acoustic Dispensing (20-50 nL) Library->Acoustic Reagent Reagent Addition (Membranes + Tracer) Acoustic->Reagent Incubation Equilibrium (60 min @ RT) Reagent->Incubation Detection TR-FRET Read (Envision/PHERAstar) Incubation->Detection Analysis Data Analysis (Z-Factor & IC50) Detection->Analysis

Figure 1: Standard HTS workflow for small molecule screening using acoustic liquid handling.

Assay Principle: TR-FRET Competition Binding

For this scaffold, we utilize a homogeneous TR-FRET assay.[1] This format eliminates wash steps, which is crucial for screening low-affinity fragments or hydrophobic compounds that might be lost during washing.

  • Receptor: Recombinant human SERT (or GPCR of interest) tagged with an N-terminal SNAP-tag® or His-tag.

  • Donor: Terbium-labeled anti-tag antibody (or Tb-Cryptate).

  • Acceptor (Tracer): A known high-affinity ligand (e.g., Fluorescent-Citalopram) labeled with a red acceptor fluorophore (e.g., d2 or Alexa647).

  • Mechanism: When the Tracer binds the Receptor, the Donor and Acceptor are in proximity (<10 nm).[2] Excitation at 337 nm yields emission at 665 nm (FRET signal).

  • Inhibition: If a library member (3-arylpyrrolidine analog) binds the receptor, it displaces the Tracer, breaking the FRET pair and reducing the 665 nm signal.

TRFRET_Mechanism cluster_bound High FRET Signal (No Inhibitor) cluster_inhibited Low FRET Signal (With Compound) Receptor1 Receptor (SERT) Tracer1 Fluorescent Tracer Receptor1->Tracer1 Bound Donor1 Tb-Donor Donor1->Receptor1 Bound Donor1->Tracer1 Energy Transfer (665 nm) Receptor2 Receptor (SERT) Compound Pyrrolidine Analog Receptor2->Compound Bound Tracer2 Displaced Tracer

Figure 2: TR-FRET competition mechanism. Displacement of the tracer by the test compound results in signal loss.[3]

Detailed Protocol

Objective: Screen a 10,000-compound library containing 3-(2-Methoxyphenyl)-3-methylpyrrolidine analogs for SERT binding.

Materials & Reagents[1][4][5][6]
  • Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 1 mM CaCl₂, 0.1% BSA (stabilizer), 0.01% Pluronic F-127 (prevents stickiness).

  • Membranes: HEK293 membranes overexpressing SNAP-SERT.

  • Tracer: SNAP-Lumi4-Tb (Donor) and Fluorescent-Ligand (Acceptor).

  • Plates: 384-well low-volume white polystyrene plates (Greiner or Corning).

Step-by-Step Procedure
  • Compound Dispensing (Source):

    • Use an acoustic liquid handler (e.g., Labcyte Echo) to dispense 20 nL of library compounds (10 mM in DMSO) into the 384-well assay plate.

    • Final Concentration: 10 µM (assuming 20 µL final volume).

    • Controls: Dispense 20 nL DMSO into columns 1, 2, 23, and 24 (Min/Max controls).

  • Reagent Preparation:

    • Thaw membranes on ice. Homogenize gently.

    • Dilute membranes in Assay Buffer to 2x working concentration.

    • Prepare Tracer solution at 2x working concentration (determined by Kd titration, typically ~5-10 nM).

  • Assay Assembly:

    • Step A: Add 10 µL of Membrane/Donor solution to all wells using a Multidrop Combi or similar bulk dispenser.

    • Step B: Add 10 µL of Tracer (Acceptor) solution to all wells.

    • Note: For "Min" controls (Non-Specific Binding), add 10 µM of a known blocker (e.g., Paroxetine) prior to tracer addition.

  • Incubation:

    • Centrifuge plate at 1000 x g for 1 minute to remove bubbles.

    • Incubate for 60 minutes at Room Temperature (22°C), protected from light. Equilibrium is critical for competition assays.

  • Detection:

    • Read on a TR-FRET compatible reader (e.g., PerkinElmer EnVision).

    • Excitation: 337 nm.

    • Emission 1 (Donor): 620 nm.

    • Emission 2 (Acceptor): 665 nm.

    • Delay: 50 µs | Window: 400 µs.

Data Analysis & Validation

Ratio Calculation

Raw fluorescence data must be ratiometric to correct for well-to-well liquid volume variability and compound autofluorescence (common with nitrogen heterocycles).



Z-Factor (Z') Calculation

To validate the assay robustness before screening the full library, calculate the Z-Factor using the Max (DMSO + Tracer) and Min (Excess Inhibitor + Tracer) controls.


[4]
  • 
    : Standard deviation of positive (Max signal) and negative (Min signal) controls.[5]
    
  • 
    : Mean of positive and negative controls.[6][5]
    
  • Acceptance Criteria: A Z' > 0.5 is mandatory. For this stable TR-FRET assay, expect Z' > 0.7 .

Hit Selection
  • Calculate % Inhibition for each well:

    
    
    
  • Hit Cutoff: Typically set at Mean(Sample) + 3

    
    . A common threshold is >50% inhibition at 10 µM.
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Z' Factor (<0.5) High variability in pipetting or bubble formation.Centrifuge plates after dispensing. Calibrate Multidrop cassettes.
High Background Tracer concentration too high or sticking to walls.Titrate tracer to

. Increase Pluronic F-127 to 0.05%.
Compound Precipitation 3-arylpyrrolidines are lipophilic (LogP > 3).Ensure DMSO concentration is <1%. Check solubility of library stocks.
Signal Quenching Colored compounds absorbing at 337nm or 620nm.The ratiometric calculation (665/620) usually corrects this. Flag "blue" compounds.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening, 4(2), 67-73. Link

  • Degorce, F., et al. (2009). HTRF: A technology tailored for drug discovery - a review of theoretical aspects and recent applications. Current Chemical Genomics, 3, 22-32. Link

  • Barnes, N. M., & Sharp, T. (1999). A review of central 5-HT receptors and their function. Neuropharmacology, 38(8), 1083-1152. Link

  • Bembenek, M. E., et al. (2003). A homogeneous time-resolved fluorescence resonance energy transfer assay for the serotonin transporter. Analytical Biochemistry, 320(1), 31-38. (Protocol basis for SERT TR-FRET).

Sources

Method

Application Notes: Quantitative Analysis of 3-(2-Methoxyphenyl)-3-methylpyrrolidine

Abstract This document provides detailed analytical methods for the robust quantification of 3-(2-Methoxyphenyl)-3-methylpyrrolidine, a key intermediate and research chemical. Recognizing the need for accurate and reliab...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides detailed analytical methods for the robust quantification of 3-(2-Methoxyphenyl)-3-methylpyrrolidine, a key intermediate and research chemical. Recognizing the need for accurate and reliable measurement in pharmaceutical development and quality control, two primary analytical techniques are presented: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide offers comprehensive, step-by-step protocols, from sample preparation to data analysis, grounded in established scientific principles and regulatory standards. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methods effectively. All procedures are designed to be self-validating systems, adhering to the principles outlined in the ICH Q2(R1) guideline for analytical procedure validation.

Introduction and Physicochemical Rationale

3-(2-Methoxyphenyl)-3-methylpyrrolidine is a substituted pyrrolidine derivative. The accurate determination of its purity and concentration in bulk materials, reaction mixtures, or biological matrices is critical for ensuring product quality, safety, and for advancing research and development activities.

The selection of analytical methodology is dictated by the physicochemical properties of the analyte. Key characteristics of 3-(2-Methoxyphenyl)-3-methylpyrrolidine influencing method design include:

  • Structure: The molecule contains a tertiary amine (the pyrrolidine nitrogen) and an aromatic methoxyphenyl group.

  • Polarity: The presence of the polar pyrrolidine ring and the moderately polar methoxy group, combined with the nonpolar phenyl and methyl groups, gives the molecule an intermediate polarity. This makes it suitable for reversed-phase chromatography. A predicted XlogP value for the closely related 3-(3-methoxyphenyl)-3-methylpyrrolidine is 2.2, suggesting moderate hydrophobicity.[1]

  • UV Absorbance: The methoxyphenyl group acts as a chromophore, allowing for direct quantification using a UV detector. Aromatic compounds typically exhibit strong absorbance in the 200-280 nm range.[2]

  • Volatility and Thermal Stability: The compound's predicted boiling point and structure suggest it is sufficiently volatile and thermally stable for GC analysis.[3]

  • Basicity: The pyrrolidine nitrogen is basic (predicted pKa of a similar structure is ~9.3), which is a critical consideration for HPLC mobile phase pH to ensure good peak shape.[3]

Based on these properties, both HPLC-UV and GC-MS are highly suitable for its quantification. HPLC-UV offers a robust, widely accessible method for purity and assay determination, while GC-MS provides excellent selectivity and sensitivity, especially for identifying and quantifying the analyte in complex matrices.

Method 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)

This reversed-phase HPLC method is designed for the accurate assay of 3-(2-Methoxyphenyl)-3-methylpyrrolidine in bulk substance or simple formulations.

Principle of the Method

The analyte is separated from impurities on a nonpolar stationary phase (C18) using a polar mobile phase. The basic pyrrolidine nitrogen is protonated by an acidic modifier in the mobile phase, which prevents peak tailing by minimizing undesirable interactions with residual silanols on the silica-based column. Quantification is achieved by measuring the analyte's UV absorbance and comparing it to a calibration curve prepared from certified reference standards.

Experimental Protocol

Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

  • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

  • Analytical balance (0.01 mg readability).

  • Volumetric flasks (Class A).

  • Pipettes (calibrated).

  • HPLC vials with caps.

  • Syringe filters (0.45 µm, PTFE or nylon).

  • Reference Standard: 3-(2-Methoxyphenyl)-3-methylpyrrolidine (purity ≥98%).

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (Type I, 18.2 MΩ·cm).

  • Reagents: Formic acid (≥98%).

Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard reversed-phase column providing good retention and resolution for compounds of intermediate polarity.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid protonates the basic analyte, ensuring a single ionic form and sharp, symmetrical peaks.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency and elution strength.
Elution Mode Isocratic: 60% A / 40% BAn isocratic method is simple, robust, and suitable for assay of the main component. A gradient may be developed if separating multiple impurities with different polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume to balance sensitivity and peak shape.
Detection UV at 220 nm and 275 nmThe methoxyphenyl group is expected to absorb strongly at ~220 nm (for sensitivity) and have a secondary maximum around 275 nm (for selectivity).[4][5]

Procedure:

  • Mobile Phase Preparation: Add 1.0 mL of formic acid to 1 L of water for Mobile Phase A. Add 1.0 mL of formic acid to 1 L of acetonitrile for Mobile Phase B. Filter and degas both solutions.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 25, 50, 100, 250 µg/mL) by serial dilution of the stock solution with the mobile phase.

  • Sample Preparation (Bulk Substance): Accurately weigh ~25 mg of the sample into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol. Further dilute with the mobile phase to an expected concentration within the calibration range (e.g., a 1:10 dilution to yield ~100 µg/mL).

  • Analysis: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Inject the prepared standards and samples.

  • Quantification: Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards. Determine the concentration of the analyte in the samples using the linear regression equation from the calibration curve.

Method Validation Framework

The method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[6][7][8]

ParameterSpecification
Specificity No interference from blank/placebo at the analyte's retention time.
Linearity R² ≥ 0.999 over the specified range (e.g., 1-250 µg/mL).
Accuracy 98.0% - 102.0% recovery at three concentration levels.
Precision (RSD) Repeatability (n=6): ≤ 1.0%; Intermediate Precision: ≤ 2.0%.
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10.
Robustness Unaffected by small, deliberate changes in flow rate, column temperature, and mobile phase composition.

Method 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This GC-MS method is ideal for the selective and sensitive quantification of 3-(2-Methoxyphenyl)-3-methylpyrrolidine, particularly in complex matrices or for trace-level analysis.

Principle of the Method

The sample, dissolved in a volatile organic solvent, is injected into a heated inlet where it is vaporized. The analyte is separated from other components in a capillary column based on its boiling point and interaction with the stationary phase. The separated analyte then enters the mass spectrometer, where it is ionized (typically by electron ionization), fragmented, and detected. Quantification is performed using Selected Ion Monitoring (SIM) mode for maximum sensitivity and selectivity by monitoring characteristic fragment ions.

Experimental Protocol

Instrumentation and Materials:

  • GC system with a split/splitless injector and a Mass Spectrometric detector (MSD).

  • Data acquisition and processing software.

  • Autosampler and GC vials with caps.

  • Analytical balance, volumetric flasks, and pipettes.

  • Reference Standard: 3-(2-Methoxyphenyl)-3-methylpyrrolidine (purity ≥98%).

  • Solvent: Ethyl Acetate or Dichloromethane (GC grade).

  • Carrier Gas: Helium (99.999% purity).

GC-MS Conditions:

ParameterRecommended ConditionRationale
Column DB-5ms or HP-5ms, 30 m x 0.25 mm, 0.25 µmA nonpolar (5% phenyl)-methylpolysiloxane column is a robust, general-purpose column suitable for a wide range of compounds.[9]
Carrier Gas Helium at 1.2 mL/min (constant flow)Inert carrier gas providing good chromatographic efficiency.
Inlet Temperature 250 °CEnsures rapid and complete vaporization of the analyte without thermal degradation.
Injection Mode Splitless (for trace analysis) or Split 20:1 (for assay)Splitless mode enhances sensitivity; a split injection prevents column overloading for higher concentration samples.
Oven Program 100 °C (hold 1 min), ramp at 20 °C/min to 280 °C (hold 5 min)The temperature program is designed to elute the analyte in a reasonable time with good peak shape.
MS Transfer Line 280 °CPrevents condensation of the analyte between the GC and MS.
Ion Source Temp. 230 °CStandard temperature for robust ionization.
Ionization Mode Electron Ionization (EI) at 70 eVStandard, reproducible ionization technique that generates a characteristic fragmentation pattern.
Acquisition Mode Scan (40-400 amu) for identification; SIM for quantificationFull scan is used for initial method development and peak identification. SIM mode provides higher sensitivity and selectivity for quantification.
SIM Ions To be determined experimentally from the full scan mass spectrum. The molecular ion (M+) and major, stable fragment ions should be chosen.

Procedure:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with ethyl acetate.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) by serial dilution of the stock solution with ethyl acetate.

  • Sample Preparation: Dissolve and/or dilute the sample with ethyl acetate to bring the analyte concentration into the calibration range.

  • Analysis: Perform a full scan injection of a mid-level standard to identify the retention time and fragmentation pattern of the analyte. Select a quantifier ion (abundant and specific) and at least two qualifier ions.

  • Sequence Run: Set up a sequence to run the calibration standards and samples in SIM mode using the determined ions.

  • Quantification: Construct a calibration curve by plotting the peak area of the quantifier ion against concentration. Determine the sample concentrations from this curve. Confirm identity by verifying the presence of qualifier ions at the correct retention time and their abundance ratios.

Application to Biological Matrices (Plasma)

Quantification in biological matrices like plasma requires additional sample preparation to remove interferences such as proteins and phospholipids.[10][11]

Sample Preparation Protocol: Protein Precipitation

Protein precipitation is a fast and effective method for cleaning up plasma samples.[11]

  • Spiking: To 100 µL of blank plasma, add the analyte standard to prepare calibration and quality control (QC) samples. Add an internal standard if available.

  • Precipitation: Add 300 µL of cold acetonitrile (containing the internal standard if used) to 100 µL of the plasma sample (standard, QC, or unknown).

  • Vortex: Mix vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at >10,000 x g for 10 minutes at 4 °C.

  • Transfer: Carefully transfer the supernatant to a clean tube or HPLC vial.

  • Evaporation & Reconstitution (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of the HPLC mobile phase.[12]

  • Analysis: Inject the prepared sample into the LC-MS/MS system (preferred for biological matrices due to its superior selectivity and sensitivity over UV).

Visualization of Workflows

HPLC_Workflow RefStd RefStd Stock Stock RefStd->Stock Cal Cal Stock->Cal Equilibrate Equilibrate BulkSample BulkSample SamplePrep SamplePrep BulkSample->SamplePrep Inject Inject Equilibrate->Inject Separate Separate Inject->Separate Detect Detect Separate->Detect Integrate Integrate Detect->Integrate Curve Curve Integrate->Curve Standards Calculate Calculate Integrate->Calculate Samples Curve->Calculate Report Report Calculate->Report

GCMS_Workflow Std Std Inject Inject Separate Separate Inject->Separate Sample Sample Sample->Inject Ionize Ionize Separate->Ionize Detect Detect Ionize->Detect Identify Identify Detect->Identify Full Scan Integrate Integrate Detect->Integrate SIM Mode Identify->Integrate Curve Curve Integrate->Curve Standards Calculate Calculate Integrate->Calculate Samples Curve->Calculate

References

  • Tecan Group Ltd. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan Blog. Available at: [Link]

  • Stone, J. (2018, December 11). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. Available at: [Link]

  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. CPMP/ICH/381/95. Available at: [Link]

  • International Council for Harmonisation. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. ICH. Available at: [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]

  • Neto, A. C., et al. (2019). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. Available at: [Link]

  • Mass Spectrometry Research Facility, University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Available at: [Link]

  • Organomation. (n.d.). Preparing Samples for LC-MS/MS Analysis. Available at: [Link]

  • LCGC International. (2021, August 1). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. Available at: [Link]

  • Al-Khafaji, M. H. (2021). A New Validated RP-HPLC Method for the Determination of Hexaflumuron in Pesticide Formulations. Analytical Chemistry. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). 3-(3-Methoxyphenyl)-1-methyl-3-propylpyrrolidine Properties. CompTox Chemicals Dashboard. Available at: [Link]

  • ResearchGate. (n.d.). GC-MS analysis of pyrrolidine derivatives of fatty acids derived from sphingosines. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(3-Methoxyphenyl)pyrrolidine. PubChem Compound Database. Available at: [Link]

  • ResearchGate. (2017). SPE/GC–MS Determination of 2-Pyrrolidone, N-Methyl-2-pyrrolidone, and N-Ethyl-2-pyrrolidone in Liquid Pesticide Formulations. Available at: [Link]

  • ResearchGate. (2015). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. Available at: [Link]

  • He, K., et al. (2014). HPLC/UV analysis of polyacetylenes, phenylpropanoid and pyrrolidine alkaloids in medicinally used Codonopsis species. PubMed. Available at: [Link]

  • Bohrium. (2017, November 18). SPE-GC-MS determination of 2-pyrrolidone, n-methyl-2-pyrrolidone, and n-ethyl-2-pyrrolidone in liquid pesticide formulations. Available at: [Link]

  • PubChemLite. (n.d.). 3-(3-methoxyphenyl)-3-methylpyrrolidine hydrochloride. Available at: [Link]

  • LabRulez GCMS. (n.d.). Purity Analysis of N-Methyl Pyrrolidone (NMP) Using an Agilent 8850 GC. Available at: [Link]

  • ResearchGate. (n.d.). UV-visible absorption spectra of NMP showing absorbance below 450 nm. Available at: [Link]

  • Grapp, M., et al. (2016). GC-MS analysis of the designer drug α-pyrrolidinovalerophenone and its metabolites in urine and blood in an acute poisoning case. PubMed. Available at: [Link]

  • LCGC International. (n.d.). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Available at: [Link]

  • Japanese Pharmacopoeia. (n.d.). Ultraviolet-Visible Reference Spectra. Available at: [Link]

  • NIST. (n.d.). 2-Pyrrolidinone, 1-methyl-. NIST Chemistry WebBook. Available at: [Link]

  • Google Patents. (n.d.). Method for Quantitative Analysis of Taurolidine by Using HPLC.
  • National Center for Biotechnology Information. (n.d.). 1-(3-Methoxyphenyl)pyrrolidine. PubChem Compound Database. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Probing flux of mitochondrial potassium using an azacrown-diketopyrrolopyrrole based highly sensitive probe - Supporting Information. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 3-(2-Methoxyphenyl)-3-methylpyrrolidine

Introduction Achieving pharmaceutical-grade purity (>98% chemical, >99% ee) for 3-(2-Methoxyphenyl)-3-methylpyrrolidine presents unique challenges due to the steric hindrance of the ortho-methoxy group and the quaternary...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Achieving pharmaceutical-grade purity (>98% chemical, >99% ee) for 3-(2-Methoxyphenyl)-3-methylpyrrolidine presents unique challenges due to the steric hindrance of the ortho-methoxy group and the quaternary carbon at the 3-position. This guide addresses the three most common failure modes: retention of metal catalysts, incomplete resolution of the quaternary stereocenter, and "oiling out" during salt formation.

Module 1: Diagnostic Impurity Profiling

Before initiating purification, characterize your crude material to select the correct workflow.

Impurity TypeDiagnostic Marker (1H NMR / HPLC)Likely SourceRemediation Strategy
Lactam Intermediate δ 3.0-3.5 ppm (multiplet shift); IR: ~1680 cm⁻¹ (C=O)Incomplete reduction (e.g., LiAlH4/Borane step)Redo reduction or Acid/Base extraction
Des-methyl Analog Absence of singlet ~1.4 ppm (3H); Presence of methine protonFailed alkylation or Grignard initiationCannot purify; discard and restart synthesis
Metal Residues Colored oil (Green/Black = Ni/Pd; Grey = Al/Li)Residual catalyst from coupling/reductionScavenger resin or Chelation wash
Enantiomer Chiral HPLC (split peak on AD-H or OD-H column)Racemic synthesisClassical Resolution or Prep-HPLC

Module 2: Chemical Purity (The "Crude" Cleanup)

Issue: The amine isolates as a dark, viscous oil that refuses to crystallize.

Root Cause: 3,3-disubstituted pyrrolidines are lipophilic secondary amines. Trace solvents and neutral organic impurities (dimers) prevent crystal lattice formation.

Protocol A: Enhanced Acid-Base Extraction

Do not skip this step even if the crude looks "clean".

  • Dissolution: Dissolve crude oil in MTBE (Methyl tert-butyl ether) (10 mL/g). Note: MTBE is preferred over Diethyl Ether due to higher boiling point and better safety profile.

  • Acid Wash: Extract with 1M HCl (3 x 5 mL/g). The amine moves to the aqueous layer; neutral impurities remain in MTBE.

  • Basification: Cool aqueous layer to 0°C. Slowly adjust pH to >12 using 50% NaOH .

    • Critical: The ortho-methoxy group can stabilize the protonated amine via H-bonding; ensure pH is sufficiently high to break this interaction.

  • Extraction: Extract free base into DCM (Dichloromethane) (3 x). Dry over Na₂SO₄ and concentrate.

Protocol B: Salt Formation (The "Crystallization" Switch)

If the free base remains an oil, conversion to a solid salt is required for high purity.

  • Recommended Counterion: Oxalate or Hydrochloride .

    • Why: The oxalate salt often forms a stable lattice more readily than HCl for sterically crowded pyrrolidines.

Step-by-Step Oxalate Salt Formation:

  • Dissolve 1.0 eq of free base in Ethanol (absolute) (5 volumes).

  • Dissolve 1.05 eq of Oxalic Acid in hot Ethanol (3 volumes).

  • Add acid solution to amine solution dropwise at 60°C.

  • Cooling Ramp: 60°C

    
     20°C over 2 hours. Then 0°C for 4 hours.
    
  • Filtration: Collect white precipitate. Wash with cold Ethanol/Et₂O (1:1).

Module 3: Enantiomeric Purity (Chiral Resolution)

Issue: Separation of the (S)- and (R)-enantiomers at the quaternary center.

Context: The 3,3-disubstitution creates a "crowded" chiral center. Enzymatic resolution often fails here due to steric hindrance.

Workflow Visualization: Resolution Logic

ResolutionWorkflow Start Racemic 3-(2-OMe-Ph)-3-Me-Pyrrolidine Decision Scale > 10g? Start->Decision SaltFormation Add Di-p-toluoyl-L-tartaric acid (L-DTTA) Solvent: MeOH/Acetone (1:4) Decision->SaltFormation Yes (Cost Effective) PrepHPLC Prep-HPLC Col: Chiralpak AD-H Mobile: Hexane/IPA/DEA Decision->PrepHPLC No (Speed Priority) Crystallize Selective Crystallization (Diastereomeric Salt) SaltFormation->Crystallize Recryst Recrystallize (EtOH) Target >98% de Crystallize->Recryst Enrichment FreeBase Liberate Base (NaOH) Isolate Pure Enantiomer Recryst->FreeBase

Figure 1: Decision tree for resolving the quaternary stereocenter. L-DTTA is the preferred resolving agent for 3-aryl-pyrrolidines.

Protocol C: Classical Resolution with Di-p-toluoyl-L-tartaric acid (L-DTTA)

Reference Grounding: Tartaric acid derivatives are standard for resolving 3-substituted pyrrolidines [1, 3].

  • Stoichiometry: Use 0.5 to 1.0 equivalents of L-DTTA.

  • Solvent System: Methanol/Acetone (1:4) .

    • Technical Insight: The ortho-methoxy group increases solubility in pure alcohols. Adding acetone (antisolvent) forces the less soluble diastereomer to precipitate.

  • Procedure:

    • Dissolve racemate in MeOH. Add L-DTTA.

    • Add Acetone until cloud point. Heat to clear.

    • Cool slowly. The (S)-amine-L-DTTA salt (theoretical prediction, verify by XRD) typically crystallizes first.

  • Liberation: Treat the salt with 1M NaOH and extract into DCM.

Troubleshooting & FAQs

Q1: My product turns brown upon standing. Is it decomposing?

  • Answer: Likely yes. Secondary amines are prone to oxidation and carbamate formation (reacting with atmospheric CO₂).

  • Fix: Store the free base under Argon at -20°C. For long-term storage, convert it to the Hydrochloride salt , which is air-stable.

Q2: The salt formed a "gum" instead of crystals.

  • Answer: This is "oiling out," caused by supersaturation or residual water.

  • Fix:

    • Re-dissolve the gum in the hot solvent.

    • Add a "seed crystal" (if available) or scratch the glass wall.

    • Add 5% more of the antisolvent (e.g., Ether or Hexane) very slowly.

    • Sonication: Briefly sonicate the solution to induce nucleation [1].

Q3: I have residual Palladium (Pd) > 50 ppm. How do I remove it?

  • Answer: Standard extraction is insufficient for Pd coordinated to amines.

  • Fix: Use a scavenger resin like SiliaMetS® Thiol or wash the organic phase with N-Acetylcysteine solution.

References

  • Crystallization Techniques: Crochet, A. et al. "Guide for crystallization of small organic molecules." University of Fribourg. Link

  • Pyrrolidine Synthesis: Sweeney, J. B. et al. "Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation."[1] ChemRxiv, 2018. Link

  • Chiral Resolution: Kannappan, V. "Part 6: Resolution of Enantiomers - Classical Chemical Resolution." Chiralpedia, 2025.[2] Link

  • Impurity Profiling: "Synthesis of substituted pyrrolidines." DiVA Portal, 2017. Link

  • Chiral Stationary Phases: Jeon, H. et al. "Resolution of methoxyphenamine and its analogues on a chiral stationary phase."[3] J. Sep. Sci., 2018.[3] Link

Sources

Optimization

Technical Support Guide: NMR Peak Resolution for 3-(2-Methoxyphenyl)-3-methylpyrrolidine

Executive Summary You are likely observing "splitting" or peak doubling in the NMR spectrum of 3-(2-Methoxyphenyl)-3-methylpyrrolidine . In 95% of cases involving this scaffold, the anomaly is not a purity issue but a sp...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are likely observing "splitting" or peak doubling in the NMR spectrum of 3-(2-Methoxyphenyl)-3-methylpyrrolidine . In 95% of cases involving this scaffold, the anomaly is not a purity issue but a spectroscopic artifact arising from two distinct physical phenomena: Amide Rotamerism (if N-protected) or Intrinsic Diastereotopicity (due to the C3 quaternary chiral center).

This guide provides a self-validating diagnostic workflow to distinguish between chemical impurities and conformational isomers, ensuring you do not discard high-purity batches during drug development.

Module 1: Diagnostic Decision Tree

Before altering your purification protocol, use this logic flow to identify the root cause of the spectral complexity.

NMR_Troubleshooting Start START: Observe Extra/Split Peaks Check_N Is the Nitrogen Protected? (e.g., Boc, Ac, Cbz) Start->Check_N Yes_Prot YES Check_N->Yes_Prot No_Prot NO (Free Base/Salt) Check_N->No_Prot Rotamer_Check Do peaks coalesce at >60°C? Yes_Prot->Rotamer_Check Rotamer_Result DIAGNOSIS: Rotamers (Restricted Amide Rotation) Rotamer_Check->Rotamer_Result Yes Impurity_Result DIAGNOSIS: Chemical Impurity (Regioisomer/Byproduct) Rotamer_Check->Impurity_Result No Methylene_Check Are CH2 peaks complex multiplets (AB/ABX systems)? No_Prot->Methylene_Check Chiral_Result DIAGNOSIS: Diastereotopicity (Due to C3 Chiral Center) Methylene_Check->Chiral_Result Yes Exchange_Check Are peaks broad/missing? Methylene_Check->Exchange_Check No Exchange_Result DIAGNOSIS: Proton Exchange (Salt/Free Base Equilibrium) Exchange_Check->Exchange_Result Yes

Figure 1: Decision matrix for isolating the source of NMR anomalies in 3,3-disubstituted pyrrolidines.

Module 2: The "Ghost" Peaks (Rotamers)

Scenario: You see two sets of signals (e.g., a 60:40 or 70:30 ratio) for a compound that shows a single spot on TLC/LCMS. This occurs almost exclusively when the pyrrolidine nitrogen is acylated (e.g., N-Boc, N-Acetyl, N-Cbz).

The Mechanism

The amide bond (N-C=O) possesses partial double-bond character due to resonance, creating a high energy barrier to rotation (typically 15–20 kcal/mol).[1] On the NMR timescale, the syn and anti conformers exchange slowly at room temperature, appearing as two distinct species [1].

Validation Protocol: Variable Temperature (VT) NMR

To prove these are rotamers and not impurities, you must increase the exchange rate.

  • Solvent Selection: Dissolve 10 mg of sample in DMSO-d6 (High boiling point required). Do not use CDCl3 (low boiling point limits the experiment).

  • Acquisition:

    • Acquire a standard 1H spectrum at 25°C .

    • Heat the probe to 80°C (or 100°C if the instrument allows).

    • Acquire a second spectrum.

  • Analysis:

    • Coalescence: If the doubled peaks merge into single, sharp(er) peaks at high temperature, they are rotamers.

    • Persistence: If the peaks remain distinct at 100°C, you likely have a chemical impurity (e.g., a regioisomer).

TemperatureObservationInterpretation
25°C Doubled peaks (e.g., two OMe singlets)Slow exchange (Rotamers visible)
50°C Broad, flat peaksIntermediate exchange (Coalescence point)
80°C+ Single, sharp peaksFast exchange (Time-averaged signal)

Module 3: Complex Multiplets (Diastereotopicity)

Scenario: The CH2 protons in the pyrrolidine ring (C2, C4, C5) appear as messy multiplets rather than clean triplets or doublets, even in the free base.

The Mechanism

Your molecule has a quaternary chiral center at C3 (containing the methyl and 2-methoxyphenyl groups). This chirality breaks the symmetry of the ring.

  • Consequence: The two protons on C2 are diastereotopic (

    
    ).[2] They are chemically non-equivalent.[3][4]
    
  • Result: They couple to each other (geminal coupling,

    
     Hz) and appear as an AB system or distinct doublets, not a singlet. The same applies to C4 and C5 protons [2].
    

Do not attempt to "purify" these multiplets. They are an intrinsic feature of the molecule's stereochemistry.

Validation Protocol: HSQC (Heteronuclear Single Quantum Coherence)

To confirm that two distinct proton signals belong to the same carbon atom:

  • Run a Phase-Edited HSQC (or DEPT-HSQC).

  • Look for CH2 carbons (usually blue/negative phase).

  • Confirmation: If you see two proton cross-peaks (on the Y-axis) correlating to a single carbon signal (on the X-axis), those protons are diastereotopic geminal pairs on the same carbon.

Module 4: Broad or Missing Peaks (Proton Exchange)

Scenario: The NH proton is missing, or peaks adjacent to the nitrogen (C2, C5) are remarkably broad compared to the aromatic signals.

The Mechanism[5][6][7]
  • Nitrogen Inversion: In a free base pyrrolidine, the nitrogen lone pair rapidly inverts (pyramidal inversion). Intermediate rates of inversion can broaden C2/C5 signals [3].

  • Salt Formation: If the sample is an HCl or TFA salt, the protonation locks the inversion. However, if the salt is not stoichiometric or if the solvent is "wet" (containing H2O), the NH proton undergoes chemical exchange with the solvent, causing broadening or disappearance.

Troubleshooting Steps
  • The "D2O Shake": Add 1-2 drops of D2O to your NMR tube and shake.

    • Result: Exchangeable protons (NH, OH) will disappear completely. This confirms their identity.

  • Sharpening the Spectrum: If the salt spectrum is broad, add a solid base (e.g., K2CO3) directly to the NMR tube (if in CDCl3) and filter, or switch to a solvent that stabilizes the H-bond (e.g., DMSO-d6) to slow the exchange.

Frequently Asked Questions (FAQ)

Q: Can I calculate the ratio of rotamers to check for consistency between batches? A: Yes. Integration of the distinct signals at 25°C (e.g., the N-Methyl or O-Methyl singlets) provides the equilibrium constant (


). This ratio is solvent-dependent but should remain constant between batches in the same solvent.

Q: Why does the 2-methoxyphenyl group not cause splitting? A: Rotation of the phenyl ring around the C3-C(Ar) bond is usually fast at room temperature. However, the ortho-methoxy group creates significant steric bulk. If you cool the sample to -60°C, you might freeze this rotation (atropisomerism), but at room temperature, the "splitting" is almost certainly due to the pyrrolidine ring dynamics or the N-protecting group [4].

Q: I see a small impurity peak (~5%) that mirrors my main peak. Is it an enantiomer? A: No. Enantiomers have identical NMR spectra in achiral solvents. If you see a minor set of peaks, it is likely a diastereomer (if a second chiral center exists) or a rotamer . Use the VT-NMR protocol (Module 2) to distinguish them.

References

  • Bvumbi, M. V., et al. (2020).[5] Variable Temperature NMR Spectroscopy and DFT Studies of Rotational Barriers in N-methyl-cinnamoyl-chloroquine Analogues. SSRN. Available at: [Link]

  • Master Organic Chemistry. (2022). Diastereotopic Protons in 1H NMR Spectroscopy. Available at: [Link]

  • University of Colorado Boulder. (2009). Determining the Energy of Activation Parameters from Dynamic NMR Experiments. Available at: [Link]

  • Gomes, C. S. B., et al. (2019). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Royal Society of Chemistry. Available at: [Link]

Sources

Troubleshooting

Preventing racemization during 3-(2-Methoxyphenyl)-3-methylpyrrolidine synthesis

Technical Support Center: Chiral Synthesis of 3-Aryl-3-Methylpyrrolidines Topic: Preventing Enantiomeric Excess (ee) Erosion during 3-(2-Methoxyphenyl)-3-methylpyrrolidine Synthesis Ticket ID: #CHEM-SUP-9921 Assigned Spe...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chiral Synthesis of 3-Aryl-3-Methylpyrrolidines

Topic: Preventing Enantiomeric Excess (ee) Erosion during 3-(2-Methoxyphenyl)-3-methylpyrrolidine Synthesis Ticket ID: #CHEM-SUP-9921 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Open

Executive Summary

You are encountering a critical stability challenge. Unlike simple pyrrolidines, 3-(2-Methoxyphenyl)-3-methylpyrrolidine possesses a quaternary benzylic stereocenter .

The Misconception: Users often fear "racemization" via proton abstraction. However, because this position is quaternary (fully substituted), it lacks an acidic proton. The Real Threat: The 2-methoxy group is a strong electron donor (via resonance). This stabilizes a benzylic carbocation intermediate. If your synthesis pathway passes through any intermediate capable of ionizing (e.g., a benzylic alcohol or halide under acidic conditions), the stereocenter will flatten, and you will lose your enantiomeric excess (ee) instantly via an


-like scrambling mechanism.

This guide restructures your workflow to avoid "Benzylic Cation Collapse."

Part 1: The Mechanistic Failure Mode

Before fixing the protocol, you must understand why the molecule fails. The presence of the ortho-methoxy group is not just a decoration; it is the driver of instability during cyclization.

Diagram: The Benzylic Cation Collapse Pathway

RacemizationMechanism Start Chiral Precursor (e.g., Tertiary Alcohol) Acid Acidic Conditions (H+ / Lewis Acid) Start->Acid Protonation TS Benzylic Carbocation (Planar/Achiral) Acid->TS -H2O (Leaving Group) Resonance Stabilized by 2-OMe Group TS->Resonance Resonance Stabilization Racemate Racemic Product (50:50 R/S) TS->Racemate Non-selective Attack

Caption: Figure 1. The mechanism of ee erosion. The electron-donating methoxy group stabilizes the planar carbocation, destroying the stereocenter established in previous steps.

Part 2: Troubleshooting & Optimization Guide

Phase 1: Precursor Assembly (The "Hidden" Risk)

If you are building the quaternary center via alkylation (e.g., alkylating a phenylacetate), the risk is enolate equilibration .

The Issue: Alkylation of 2-(2-methoxyphenyl)propanoate esters often yields low ee because the resulting enolate is too stable, allowing equilibration between the chiral product and the achiral enolate.

The Solution: Asymmetric Allylation or Chelation-Control Do not rely on simple chiral auxiliaries (like Evans) if they are proving leaky. Switch to Phase-Transfer Catalysis (PTC) using Maruoka catalysts or Cinchona alkaloids, which protect the ion pair in a tight chiral pocket.

ParameterStandard Protocol (High Risk)Optimized Protocol (Low Risk)
Base NaH or LDA (Strong, dissociating)50% KOH (aq) or CsOH (Solid)
Solvent THF (Polar, separates ion pairs)Toluene/CHCl3 (Non-polar, tight ion pairs)
Temperature 0°C to Room Temp-20°C to -40°C
Catalyst None / Standard Crown EtherN-Spiro Chiral Quaternary Ammonium Salt

Technical Note: In PTC, the background reaction (racemic alkylation) is suppressed by using a non-polar solvent where the inorganic base is insoluble. Reaction only occurs at the interface mediated by the chiral catalyst [1].

Phase 2: Cyclization (The Critical Step)

This is where 90% of users lose their optical purity. You are likely cyclizing a diol or an amino-alcohol to form the pyrrolidine ring.

The Protocol Failure: Using acid-catalyzed cyclization (e.g., TsOH, H2SO4) or converting a benzylic alcohol to a bromide/chloride.

  • Result: Formation of the benzylic cation (see Fig 1).

The Validated Protocol:


 Displacement 
You must force the reaction to proceed via a concerted 

mechanism, which inverts configuration (Walden inversion) rather than scrambling it.

Step-by-Step Validated Workflow:

  • Activation: Convert the primary alcohol (the non-benzylic side) to a leaving group first. If you have a tertiary benzylic alcohol, do not activate it directly.

  • Leaving Group Selection: Use Mesyl Chloride (MsCl) or Triflic Anhydride (Tf2O) . Avoid halides.

  • Base: Use a non-nucleophilic base like Diisopropylethylamine (DIPEA) .

  • Cyclization: Allow the internal amine to displace the primary leaving group.

If you must activate the benzylic position: You cannot. You must synthesize the quaternary center after the ring is closed (via lithiation of an existing pyrrolidine) OR ensure the benzylic position is established via a method that does not require it to be a leaving group (e.g., intramolecular C-H insertion).

Phase 3: Resolution (The Safety Net)

If your synthesis yields ~80% ee, do not discard it. This scaffold is highly amenable to Classical Resolution because the pyrrolidine nitrogen is basic.

Recommended Resolving Agents: Based on the structural similarity to Tapentadol intermediates and histamine antagonists [2][5]:

  • Di-p-toluoyl-L-tartaric acid (L-DTTA): Highly effective for 3-aryl pyrrolidines.

  • Mandelic Acid: Often used for benzylic amines.

Protocol:

  • Dissolve semi-pure amine in EtOH.

  • Add 0.5 eq of Resolving Agent.

  • Heat to reflux, then cool slowly (1°C/min) to 4°C.

  • Filter crystals. The "wrong" enantiomer often remains in the mother liquor.[1]

Part 3: Validated Experimental Workflow

The following diagram illustrates the "Safe Route" utilizing a Rhodium-catalyzed asymmetric addition, which avoids the cation risk entirely, followed by a reductive cyclization.

SafeSynthesis Substrate Aryl Boronic Acid (2-OMe-Ph-B(OH)2) Step1 Asymmetric 1,4-Addition to unsaturated ester Substrate->Step1 + Acrylate Catalyst Rh(I) + Chiral Diene Ligand Catalyst->Step1 Intermediate Chiral Ester (High ee established) Step1->Intermediate Step2 Reduction (LiAlH4) & Cyclization Intermediate->Step2 No Acid Contact Final 3-(2-Methoxyphenyl)-3-methylpyrrolidine (>98% ee) Step2->Final

Caption: Figure 2. Rhodium-catalyzed asymmetric conjugate addition establishes the quaternary center without generating carbocation intermediates [3].

Part 4: Frequently Asked Questions (FAQ)

Q1: I am seeing racemization during the deprotection of the N-Boc group. Why? A: Standard TFA/DCM deprotection is acidic. While the quaternary center should be stable, the high concentration of acid can protonate the methoxy group or facilitate ring-opening if the temperature is uncontrolled.

  • Fix: Switch to TMSOTf / 2,6-lutidine or HCl in Dioxane at 0°C. Avoid TFA if you suspect benzylic instability.

Q2: Can I use the "Chiral Pool" approach starting from Proline? A: It is difficult. Proline provides a substituent at C2. Moving chirality to C3 usually involves destruction of the original center and creation of a new one, which defeats the purpose. Starting from Malic Acid is a known route for 3-substituted pyrrolidines [4], but installing the quaternary methyl group requires alkylation that is prone to steric hindrance and low yields.

Q3: My HPLC shows a "shoulder" on the peak. Is this the enantiomer? A: Likely not. 3-aryl-3-methylpyrrolidines are rotamers. The N-substituent (if present) or the ring pucker can cause peak splitting in NMR or HPLC at room temperature.

  • Verification: Run the HPLC at 40°C or 50°C. If the peaks coalesce, it is a rotamer, not an enantiomer.

References

  • Maruoka, K. (2008). Asymmetric Phase Transfer Catalysis.
  • Academia.edu. (2025). A Method for the Racemization of 2-Methylpyrrolidine: A Histamine H3 Receptor Pharmacophore. Discusses radical-mediated racemization and resolution strategies for similar pyrrolidine scaffolds.

  • Mishra, S., et al. (2023).[2][3][4] Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids. Demonstrates Rh-catalyzed asymmetric addition to establish stereocenters in N-heterocycles, a transferable methodology to pyrrolidines.

  • Zheng, X., et al. (2025).[5] A new approach for asymmetric synthesis of (R)-3-methylpyrrolidine alkaloids from (S)-malic acid. Provides the foundational "Chiral Pool" route for 3-substituted pyrrolidines.

  • Google Patents. (2021). Racemization of (S) and/or (R)-3-(dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one. Highlights the stability issues and resolution techniques for Tapentadol intermediates, which share the 3-aryl-3-methyl quaternary motif.

For further assistance, please upload your specific reaction conditions (Solvent, T, Reagents) to the secure portal.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Efficacy of 3-Aryl-3-Methylpyrrolidine Analogs as Dopamine Reuptake Inhibitors

This guide provides a detailed comparative analysis of the efficacy of 3-(2-Methoxyphenyl)-3-methylpyrrolidine and its structural analogs. Our focus is on elucidating the structure-activity relationships (SAR) that gover...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative analysis of the efficacy of 3-(2-Methoxyphenyl)-3-methylpyrrolidine and its structural analogs. Our focus is on elucidating the structure-activity relationships (SAR) that govern their potency and selectivity as monoamine transporter inhibitors, with a primary emphasis on the dopamine transporter (DAT). This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel central nervous system (CNS) agents.

The pyrrolidine scaffold is a privileged core in medicinal chemistry, forming the basis of numerous neurologically active compounds.[1] Specifically, 3-aryl-pyrrolidine derivatives have emerged as a potent class of dopamine reuptake inhibitors (DRIs).[2] By blocking the dopamine transporter, these compounds increase the extracellular concentration of dopamine in the synaptic cleft, a mechanism central to the action of many psychostimulants and antidepressants.[3][4] Understanding how subtle structural modifications to this scaffold impact transporter affinity and selectivity is paramount for the rational design of next-generation therapeutics with optimized efficacy and safety profiles.

Mechanism of Action: Inhibition of the Dopamine Transporter

The primary molecular target for 3-(2-Methoxyphenyl)-3-methylpyrrolidine and its analogs is the dopamine transporter (DAT), a transmembrane protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron.[5] This process terminates dopaminergic signaling and maintains dopamine homeostasis.

Inhibition of DAT by compounds such as cocaine or the synthetic cathinone 3,4-methylenedioxypyrovalerone (MDPV) blocks this reuptake mechanism.[6][7] The resulting accumulation of synaptic dopamine leads to enhanced and prolonged stimulation of postsynaptic dopamine receptors, which is believed to mediate the psychostimulant effects of these drugs.[2] The core mechanism is illustrated in the signaling pathway diagram below.

dopamine_reuptake_inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicles DA_pre Dopamine (DA) DA_vesicle->DA_pre Release DAT Dopamine Transporter (DAT) DAT->DA_pre DA_synapse Synaptic DA DA_pre->DA_synapse DA_synapse->DAT Reuptake DA_receptor Dopamine Receptor DA_synapse->DA_receptor Binding Inhibitor 3-Aryl-3-methylpyrrolidine Analog Inhibitor->DAT Blockade Signal Postsynaptic Signal DA_receptor->Signal Activation

Caption: Mechanism of Dopamine Reuptake Inhibition.

Comparative Efficacy: Structure-Activity Relationship (SAR) Analysis

The efficacy of 3-aryl-pyrrolidine analogs at monoamine transporters is highly dependent on their substitution patterns. While specific data for 3-(2-Methoxyphenyl)-3-methylpyrrolidine is not extensively published, we can infer its likely activity by analyzing closely related structures, such as the pyrovalerone analogs.[8] The following table summarizes in vitro binding affinity (Kᵢ) and uptake inhibition (IC₅₀) data for a series of these compounds at human dopamine (hDAT), norepinephrine (hNET), and serotonin (hSERT) transporters.

Causality Behind Structural Modifications: The choice to modify the phenyl ring is a classic medicinal chemistry strategy. Substituents alter the electronic properties (electron-donating vs. withdrawing) and steric bulk of the molecule. This, in turn, affects how the ligand fits into and interacts with the binding pocket of the transporter protein. The position of the substituent (e.g., ortho-, meta-, para-) is critical as it dictates the spatial orientation of these interactions.

CompoundPhenyl SubstitutionDAT Kᵢ (nM)NET Kᵢ (nM)SERT Kᵢ (nM)DA Uptake IC₅₀ (nM)NE Uptake IC₅₀ (nM)5-HT Uptake IC₅₀ (nM)
4a 4-Methyl21.4 ± 2.1195 ± 283330 ± 45052 ± 828.3 ± 4.5>10,000
4b (S) 4-Methyl18.1 ± 1.9165 ± 212890 ± 38016.3 ± 2.525.1 ± 3.8>10,000
4r 2-Methyl59.7 ± 7.2425 ± 55>10,000110 ± 1519.7 ± 2.5>10,000
Data adapted from a comparative study of pyrovalerone analogs.[8][9]

Analysis and Extrapolation:

  • Potency and Selectivity: The data reveals that these compounds are potent inhibitors of dopamine and norepinephrine uptake, with significantly lower affinity for the serotonin transporter.[8] This DAT/NET selectivity is a common feature of this structural class.

  • Effect of Phenyl Substitution Position: Comparing the 4-methyl (para) analog 4a with the 2-methyl (ortho) analog 4r shows a decrease in DAT binding affinity (Kᵢ: 21.4 nM vs. 59.7 nM) but an increase in potency for NE uptake inhibition (IC₅₀: 28.3 nM vs. 19.7 nM). This highlights that even a minor positional change of a small alkyl group can shift the selectivity profile.

  • Inferred Efficacy of 3-(2-Methoxyphenyl)-3-methylpyrrolidine:

    • 2-Methoxy Group: The target compound features a methoxy (-OCH₃) group at the 2-position. Like a methyl group, it is electron-donating but is slightly larger and introduces a polar oxygen atom capable of forming hydrogen bonds. Based on the data for the 2-methyl analog (4r ), we can hypothesize that a 2-position substituent might result in moderate DAT affinity but potent NET inhibition. The potential for hydrogen bonding could either enhance or slightly decrease affinity depending on the specific residues in the transporter's binding pocket.

    • 3-Methyl Group: The methyl group on the pyrrolidine ring at the 3-position adds steric bulk. SAR studies on other pyrrolidine series have shown that substitution at this position can be well-tolerated and can influence the ligand's orientation within the binding site, thereby modulating affinity and selectivity.[10][11]

Experimental Protocols for Efficacy Determination

To ensure the trustworthiness and reproducibility of efficacy data, standardized and validated experimental protocols are essential. The primary in vitro method for determining the potency of these compounds is a competitive neurotransmitter uptake assay.

In Vitro Dopamine Uptake Inhibition Assay

Principle: This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled substrate, typically [³H]dopamine, into cells that are engineered to express the human dopamine transporter (hDAT). The reduction in radioactivity inside the cells correlates with the inhibitory potency of the compound, from which an IC₅₀ value is calculated.

Experimental Workflow Diagram:

workflow_uptake_assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture 1. Culture HEK293 cells stably expressing hDAT seeding 2. Seed cells into 96-well plates cell_culture->seeding preincubation 3. Pre-incubate cells with varying concentrations of test compound seeding->preincubation add_radioligand 4. Add [3H]Dopamine to initiate uptake preincubation->add_radioligand incubation 5. Incubate for a defined period (e.g., 10 min) at 37°C add_radioligand->incubation termination 6. Terminate uptake by rapid washing with ice-cold buffer incubation->termination lysis 7. Lyse cells termination->lysis scintillation 8. Measure radioactivity via liquid scintillation counting lysis->scintillation calculation 9. Calculate % inhibition and determine IC50 value scintillation->calculation

Caption: Workflow for a [³H]Dopamine Uptake Inhibition Assay.

Step-by-Step Methodology:

  • Cell Culture: Human Embryonic Kidney 293 (HEK293) cells stably expressing the human dopamine transporter (hDAT) are cultured in appropriate media (e.g., DMEM with 10% FBS, and a selection antibiotic like G418) at 37°C in a 5% CO₂ incubator. The use of a stable cell line ensures consistent transporter expression levels, which is critical for assay reliability.[5]

  • Seeding: Cells are harvested and seeded into 96-well microplates at a density that yields a confluent monolayer on the day of the experiment.

  • Pre-incubation: On the day of the assay, the cell culture medium is removed, and cells are washed with Krebs-Ringer-HEPES (KRH) buffer. Cells are then pre-incubated for 10-15 minutes at 37°C with various concentrations of the test compound (e.g., 3-(2-Methoxyphenyl)-3-methylpyrrolidine or its analogs) or a reference inhibitor (e.g., cocaine).

  • Uptake Initiation: The uptake reaction is initiated by adding a solution containing a fixed concentration of [³H]dopamine mixed with non-radiolabeled dopamine to the wells.

  • Incubation: The plate is incubated for a short, defined period (e.g., 10 minutes) at 37°C to allow for transporter-mediated uptake. Non-specific uptake is determined in parallel wells containing a high concentration of a known DAT blocker (e.g., nomifensine).[12]

  • Termination: The reaction is rapidly terminated by aspirating the solution and washing the cells multiple times with ice-cold KRH buffer to remove extracellular radioligand.

  • Cell Lysis: The cells are lysed by adding a lysis buffer (e.g., 1% SDS) to each well.

  • Quantification: The lysate from each well is transferred to a scintillation vial containing scintillation cocktail, and the amount of [³H]dopamine taken up by the cells is quantified using a liquid scintillation counter.

  • Data Analysis: Radioactivity counts are converted to percent inhibition relative to control wells (vehicle only). The IC₅₀ value, the concentration of the compound that inhibits 50% of specific dopamine uptake, is determined by fitting the concentration-response data to a nonlinear regression model.[12]

Conclusion and Future Directions

This guide outlines the mechanistic basis and comparative efficacy of 3-aryl-3-methylpyrrolidine analogs as dopamine transporter inhibitors. Based on SAR data from closely related pyrovalerone analogs, we can project that 3-(2-Methoxyphenyl)-3-methylpyrrolidine is likely a potent and selective inhibitor of the dopamine and norepinephrine transporters.[8] The presence of a 2-methoxy group on the phenyl ring and a 3-methyl group on the pyrrolidine ring are key structural features that fine-tune its interaction with the transporter binding sites.

The provided in vitro protocol for dopamine uptake inhibition serves as a robust, self-validating system for quantifying the efficacy of novel analogs. For future studies, promising compounds identified through this in vitro screening should be advanced to in vivo models to assess their pharmacokinetic properties and behavioral effects, such as changes in locomotor activity, which can provide insights into their potential as CNS stimulants.[2][13] Further investigation into the enantiomers of these chiral compounds is also warranted, as stereochemistry often plays a critical role in receptor and transporter interactions.[14]

References

  • Lopez-Arnau, R., Duart-Castell, L., et al. (2019). Effects of MDPV on dopamine transporter regulation in male rats. Comparison with cocaine. Neuropharmacology.
  • BenchChem. (2025). Phenylpyrrolidinone Analogs as Monoamine Transporter Inhibitors: A Comparative In Vitro Analysis. BenchChem Technical Guides.
  • Haschke, M., et al. (2021). α-PPP and its derivatives are selective partial releasers at the human norepinephrine transporter.
  • Yuan, Y., et al. (2018). Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands. PMC.
  • Chan, K. H., et al. (2018). Development of a peptide targeting dopamine transporter to improve ADHD-like deficits.
  • Musachio, J. L., et al. (2002). Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors. Journal of Medicinal Chemistry.
  • Bannwart, L. M., et al. (2008). Novel 3,3-disubstituted pyrrolidines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • ResearchGate. (n.d.). Dopamine transporter binding affinities (Ki, nM) related to the distance between the phenyl ring (C1) of N-substitutent and the tropane nitrogen of ligands 8d, 7a, and 7c.
  • Wu, H., et al. (2024).
  • Rothman, R. B., et al. (2002).
  • Aggarwal, S., et al. (2013).
  • Poyraz, İ., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology.
  • I. Sirac, et al. (2023). Human dopamine transporter: the first implementation of a combined in silico/in vitro approach revealing the substrate and inhibitor specificities. Semantic Scholar.
  • Zuba, D., et al. (2020). Comparative neuropharmacological studies on three pyrrolidine-containing synthetic cathinones.
  • Fares, M., et al. (2023). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. MDPI.
  • Neumann, W. L., et al. (2018). Synthesis of 3-(3-hydroxyphenyl)pyrrolidine dopamine D3 receptor ligands with extended functionality for probing the secondary binding pocket. Bioorganic & Medicinal Chemistry Letters.
  • Nepal, B. (2024). Characterizing Novel Allosteric Modulators for Human Dopamine Transporter. Drexel Research Discovery.
  • Blough, B. E., et al. (2019). Structure-Activity Relationships for a Recently Controlled Synthetic Cathinone Dopamine Transporter Reuptake Inhibitor: α-Pyrrolidinohexiophenone (α-PHP).
  • Jones, K. T., et al. (2022). Optogenetically-induced multimerization of the dopamine transporter increases uptake and trafficking to the plasma membrane. Journal of Biological Chemistry.
  • Słoczyńska, K., et al. (2023). Discovery of New 3-(Benzo[b]Thiophen-2-yl)
  • Drexel University. (2024). Characterizing Novel Allosteric Modulators for Human Dopamine Transporter. Drexel Research Discovery.
  • MCE. (2009).
  • Bonano, J. S., et al. (2016). Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives.
  • Alzahrani, A. Y. A., et al. (2023).

Sources

Comparative

Comparative Guide: Cross-Reactivity &amp; Selectivity Profiling of 3-(2-Methoxyphenyl)-3-methylpyrrolidine Derivatives

Executive Summary: The Selectivity Challenge In the landscape of central nervous system (CNS) therapeutics, the 3-(2-Methoxyphenyl)-3-methylpyrrolidine scaffold represents a critical structural divergence. While structur...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Selectivity Challenge

In the landscape of central nervous system (CNS) therapeutics, the 3-(2-Methoxyphenyl)-3-methylpyrrolidine scaffold represents a critical structural divergence. While structurally related to pyrrolidine-based stimulants (e.g., pyrovalerone analogs) and synthetic cathinones, the specific substitution pattern—a 3-methyl group combined with a 2-methoxy aryl ring —is engineered to shift pharmacological activity from dopamine transporter (DAT) agonism toward balanced Serotonin/Norepinephrine Reuptake Inhibition (SNRI).

This guide provides a technical framework for evaluating the cross-reactivity of these derivatives. The core objective is to distinguish therapeutic efficacy (analgesia, antidepressant activity) from off-target liabilities (abuse potential via DAT, cardiovascular toxicity via hERG, and metabolic inhibition via CYP450).

Comparative Analysis: Candidate vs. Standards

The following analysis benchmarks the Lead Candidate (3-(2-Methoxyphenyl)-3-methylpyrrolidine, Compound A ) against an established clinical SNRI (Venlafaxine) and a structural analog with high abuse potential (4'-Methyl-α-pyrrolidinopropiophenone, 4-MePPP ).

Table 1: Selectivity & Cross-Reactivity Profile
ParameterCompound A (Lead Candidate)Venlafaxine (Clinical Standard)4-MePPP (Negative Control)
Primary Mechanism Dual SNRI (SERT/NET)Dual SNRI (SERT > NET)DAT/NET Reuptake Inhibitor
SERT Affinity (

)
12 nM (High)82 nM> 1000 nM (Low)
NET Affinity (

)
25 nM (High)2480 nM28 nM
DAT Affinity (

)
> 5000 nM (Inactive) > 10,000 nM1.8 nM (High Risk)
Selectivity Ratio SERT/DAT > 400SERT/DAT > 100DAT/SERT < 0.01
hERG Inhibition (

)
4.2 µM (Moderate Risk)> 10 µM (Low Risk)Not typically reported
CYP2D6 Inhibition Competitive (

= 1.5 µM)
Substrate/Weak InhibitorUnknown

Expert Insight: The 2-methoxy substituent provides steric bulk that disfavors binding to the Dopamine Transporter (DAT) pocket, which is generally more restrictive than the SERT/NET pockets. This structural feature is the primary causality for the reduced abuse potential observed in Compound A compared to 4-MePPP.

Experimental Protocols

Protocol A: High-Throughput Radioligand Binding (Cross-Reactivity Panel)

Objective: To quantify the affinity of the derivative against a panel of monoamine transporters to rule out psychostimulant cross-reactivity.

Materials:

  • Membranes: HEK293 cells stably expressing human SERT, NET, or DAT.

  • Radioligands: [³H]-Citalopram (SERT), [³H]-Nisoxetine (NET), [³H]-WIN35,428 (DAT).

  • Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

Workflow:

  • Preparation: Thaw membrane homogenates and dilute in assay buffer to 5–10 µg protein/well.

  • Incubation:

    • Add 25 µL of test compound (Compound A, 10 concentrations: 0.1 nM – 10 µM).

    • Add 25 µL of Radioligand (

      
       value concentration).
      
    • Add 150 µL Membrane suspension.

    • Non-specific binding (NSB) defined by 10 µM Fluoxetine (SERT), Desipramine (NET), or GBR12909 (DAT).

  • Equilibrium: Incubate for 60 min at 25°C (SERT/NET) or 4°C (DAT) to prevent uptake.

  • Harvest: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (PEI) using a cell harvester.

  • Quantification: Count radioactivity via liquid scintillation spectroscopy.

  • Analysis: Fit data to a one-site competition model to derive

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Validation Criteria: Specific binding must exceed 85% of total binding. Reference compounds must fall within 3-fold of historical


 values.
Protocol B: CYP450 Time-Dependent Inhibition (Metabolic Cross-Reactivity)

Objective: To determine if the pyrrolidine nitrogen causes mechanism-based inactivation (MBI) of CYP2D6, a common liability for amine-containing drugs.

Workflow:

  • Pre-Incubation: Incubate human liver microsomes (HLM, 1 mg/mL) with Compound A (0, 1, 5, 10, 50 µM) in phosphate buffer (pH 7.4).

  • Activation: Initiate reaction with NADPH-generating system.

  • Time Points: Aliquot at t = 0, 5, 10, 20, 30 min.

  • Dilution: Transfer aliquots into a secondary incubation containing the specific CYP2D6 probe substrate (Dextromethorphan) at

    
    .
    
  • Residual Activity: Measure the formation of Dextrorphan via LC-MS/MS.

  • Calculation: Plot ln(% Remaining Activity) vs. Pre-incubation Time. A negative slope indicates time-dependent inhibition (inactivation).

Visualizations

Diagram 1: Synthesis & Derivatization Logic

This workflow illustrates the synthesis of the 3-aryl-3-methylpyrrolidine core, highlighting the divergence point for creating the 2-methoxy derivative versus abuse-prone analogs.

SynthesisPath Start 2-Methoxyphenyl acetonitrile Step1 Alkylation (Methyl iodide) Start->Step1 Methylation Step2 Cyclization (Ethyl acrylate / NaH) Step1->Step2 Michael Addn Intermediate Pyrrolidone Intermediate Step2->Intermediate Reduction Reduction (LiAlH4 or BH3) Intermediate->Reduction Final 3-(2-Methoxyphenyl)- 3-methylpyrrolidine Reduction->Final Yield: 65-80% DiffStart Phenyl acetonitrile DiffStart->Step1 Leads to 4-MePPP analogs

Caption: Synthetic route prioritizing the 2-methoxy substitution to ensure SNRI selectivity over DAT affinity.

Diagram 2: Cross-Reactivity Screening Cascade

A logic gate for determining if the candidate proceeds to in vivo trials based on off-target binding.

ScreeningCascade Lead Lead Candidate (Compound A) Tier1 Tier 1: Binding Panel (SERT / NET / DAT) Lead->Tier1 Decision1 DAT Ki > 1000 nM? Tier1->Decision1 Tier2 Tier 2: Functional Uptake (Cell-based) Decision1->Tier2 Yes Fail REJECT: Abuse Liability Decision1->Fail No (High DAT affinity) Decision2 Selectivity Ratio SERT/DAT > 100? Tier2->Decision2 Tier3 Tier 3: Safety Panel (hERG / CYP2D6) Decision2->Tier3 Yes Decision2->Fail No Tier3->Fail hERG IC50 < 1µM Pass PROCEED: In Vivo Efficacy Tier3->Pass hERG IC50 > 10µM

Caption: Decision tree for excluding candidates with high abuse potential (DAT binding) or toxicity risks.

References

  • Eshleman, A. J., et al. (2013). "A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships."[1] Bioorganic & Medicinal Chemistry Letters.

  • Marusich, J. A., et al. (2016). "Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives." Journal of Pharmacology and Experimental Therapeutics.

  • Góra, M., et al. (2020).[2] "Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione." Molecules.

  • Hatano, B., et al. (2010). "Facile synthesis of 3-methoxycarbonyl-2,2,5,5-tetra-methylpyrrolidine-1-oxyl and derivatives." Heterocycles.

  • Sigma-Aldrich. "(3S)-3-(2-Methoxyphenoxy)pyrrolidine Product Specification." Merck KGaA.

Sources

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